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  • Product: Demethylmurrayanine
  • CAS: 123497-84-7

Core Science & Biosynthesis

Foundational

A-Z Guide to the Structural Elucidation of Demethylmurrayanine: A-Z Guide

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of demethylmurrayanine, a carbazole alkaloid.[1][2][3] This document is inten...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of demethylmurrayanine, a carbazole alkaloid.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering in-depth, field-proven insights into the processes involved.

Introduction: The Significance of Structural Elucidation

The precise determination of a molecule's chemical structure is a cornerstone of drug discovery and development.[4] It allows for the establishment of purity, the assignment of biological activity to a specific chemical entity, and provides the foundation for structure-activity relationship (SAR) studies.[4] Demethylmurrayanine, a member of the carbazole alkaloid family, has garnered interest for its potential biological activities.[5] Carbazole alkaloids are known to possess a range of properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][3] The elucidation of demethylmurrayanine's structure is, therefore, a critical step in harnessing its therapeutic potential.

Part 1: Isolation of Demethylmurrayanine from Clausena anisata

Demethylmurrayanine can be isolated from various parts of the plant Clausena anisata (Willd.) Hook.f. ex Benth., a member of the Rutaceae family.[6] This plant has a history of use in traditional medicine for treating a variety of ailments.[7][8]

Rationale for Extraction and Chromatographic Separation

The choice of extraction solvent and chromatographic techniques is paramount for the successful isolation of the target compound. A solvent system is selected based on the polarity of the target molecule to maximize the yield from the plant material. Subsequent chromatographic steps are designed to separate the compound of interest from a complex mixture of other phytochemicals.

Experimental Protocol: Isolation and Purification
  • Extraction: Air-dried and powdered plant material (e.g., stem bark, roots) of Clausena anisata is subjected to extraction with a suitable solvent, such as acetone or a mixture of hexane and ethyl acetate.[6][8][9]

  • Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.[8]

  • Column Chromatography: The fraction containing the target compound is subjected to open column chromatography over silica gel.[8] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Further Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled and may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure demethylmurrayanine.

Part 2: Spectroscopic Analysis and Structure Determination

Once a pure sample of demethylmurrayanine is obtained, a suite of spectroscopic techniques is employed to piece together its molecular structure.

Mass Spectrometry (MS): Determining the Molecular Formula

High-Resolution Mass Spectrometry (HR-MS) is the first port of call to determine the precise molecular weight and, consequently, the molecular formula of the isolated compound.

  • Insight: For demethylmurrayanine, HR-MS analysis reveals a molecular weight of approximately 211.22 g/mol , corresponding to the molecular formula C₁₃H₉NO₂.[5] This information is crucial as it provides the elemental composition and the degree of unsaturation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Identifying Functional Groups and Chromophores
  • IR Spectroscopy: This technique helps in the identification of key functional groups. The IR spectrum of demethylmurrayanine would be expected to show characteristic absorption bands for an N-H group (from the carbazole ring), a hydroxyl (-OH) group, and a carbonyl (C=O) group of an aldehyde.

  • UV-Vis Spectroscopy: The UV spectrum provides information about the electronic transitions within the molecule, which is indicative of the carbazole chromophore. Carbazole alkaloids typically exhibit characteristic absorption maxima.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.[11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is utilized.

A few milligrams of purified demethylmurrayanine are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.[11][12]

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).[12][13]

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.[14][15] Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the differentiation between CH₃, CH₂, CH, and quaternary carbons.

2D NMR experiments are essential for establishing the connectivity between atoms within the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds.[16] This is instrumental in piecing together fragments of the molecule by identifying neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (¹JCH coupling).[17] This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most informative experiments for structural elucidation. The HMBC spectrum shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[16][17][18] These long-range correlations are critical for connecting the molecular fragments established from COSY and for placing quaternary carbons and heteroatoms within the structure.[18][19][20]

Putting It All Together: The Structure of Demethylmurrayanine

By meticulously analyzing the data from all the spectroscopic techniques, the structure of demethylmurrayanine is elucidated as 1-hydroxy-9H-carbazole-3-carbaldehyde .[5]

Data Summary Table

Spectroscopic DataInterpretation
HR-MS Molecular Formula: C₁₃H₉NO₂
IR Presence of N-H, O-H, and C=O (aldehyde) functional groups
UV-Vis Characteristic absorption of a carbazole skeleton
¹H NMR Reveals the number and environment of aromatic and substituent protons
¹³C NMR Shows 13 distinct carbon signals, consistent with the molecular formula
COSY Establishes proton-proton coupling networks within the aromatic rings
HSQC Correlates each proton to its directly attached carbon
HMBC Provides long-range correlations to connect all fragments and confirm the substitution pattern

NMR Data Table for Demethylmurrayanine

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
1-Quaternary CH-2, H-9
2Aromatic CHAromatic CHC-1, C-3, C-4, C-4a
3-Quaternary CH-2, H-4, Aldehyde H
4Aromatic CHAromatic CHC-2, C-3, C-4b, C-9a
4a-Quaternary CH-2, H-4, H-5
4b-Quaternary CH-4, H-5
5Aromatic CHAromatic CHC-4, C-4b, C-6, C-7
6Aromatic CHAromatic CHC-5, C-7, C-8
7Aromatic CHAromatic CHC-5, C-6, C-8, C-8a
8Aromatic CHAromatic CHC-6, C-7, C-8a
8a-Quaternary CH-7, H-8, H-9
9NH-C-1, C-8a, C-9a
9a-Quaternary CH-4, H-9
AldehydeCHOC=OC-3
OHOH-C-1

(Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. This table represents the expected correlations.)

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and the key correlations used to determine the structure of demethylmurrayanine.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Plant_Material Clausena anisata Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Fractions Solvent Partitioning Crude_Extract->Fractions Pure_Compound Pure Demethylmurrayanine Fractions->Pure_Compound Chromatography MS Mass Spectrometry Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR IR_UV IR & UV-Vis Pure_Compound->IR_UV Molecular_Formula Molecular Formula MS->Molecular_Formula Connectivity Connectivity Map NMR->Connectivity Functional_Groups Functional Groups IR_UV->Functional_Groups Final_Structure Final Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Key HMBC correlations for confirming the structure of demethylmurrayanine.

Conclusion

The structural elucidation of demethylmurrayanine is a systematic process that relies on the synergistic application of isolation techniques and a variety of spectroscopic methods. The definitive assignment of its structure as 1-hydroxy-9H-carbazole-3-carbaldehyde provides the necessary foundation for further investigation into its biological activities and potential as a therapeutic agent. This guide outlines the critical thinking and experimental design that underpin the successful characterization of novel natural products.

References

  • Benchchem. (n.d.). The Structural Elucidation of Desmethylrocaglamide: A Technical Guide.
  • Todd, D. J., & T. D. P. (2010). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. Dalton transactions (Cambridge, England : 2003), 39(7), 1641–1651. Retrieved from [Link]

  • Maroyi, A. (2018). Isolation of bioactive compounds of Clausena anisata (Willd.) Hook. growing in South Africa by liquid chromatography–mass spectroscopy profiling, and their antibacterial activities. Journal of Pharmaceutical and Biomedical Analysis, 158, 13-21. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The structural correlations COSY (a), HMQC (b) and HMBC (c) in NMR spectra of new 4-naphthoxybutynylamine derivative. Retrieved from [Link]

  • Dai, Y., et al. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Molecules, 26(18), 5649. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

  • BioCrick. (n.d.). Demethylmurrayanine. Retrieved from [Link]

  • Stavri, M., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 149. Retrieved from [Link]

  • Maroyi, A. (2021). Clausena anisata (Willd.) Hook.f. ex Benth. (Rutaceae): ethnomedicinal uses, phytochemistry, pharmacological activities, toxicity, and clinical application. Journal of Ethnopharmacology, 279, 114359. Retrieved from [Link]

  • Ahmad, K., et al. (2014). C23-carbazole alkaloids from malayan Murraya koenigii (L.) spreng. Journal of Chemical and Pharmaceutical Research, 6(4), 1093-1098. Retrieved from [Link]

  • Kumar, S., et al. (2021). Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy. Journal of Liquid Chromatography & Related Technologies, 44(1-2), 52-60. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Adebayo, S. A., et al. (2018). Isolation of bioactive compounds of Clausena anisata (Willd.) Hook. growing in South Africa by liquid chromatography–mass spectroscopy profiling, and their antibacterial activities. Journal of Pharmaceutical and Biomedical Analysis, 158, 13-21. Retrieved from [Link]

  • Mukandiwa, L., et al. (2013). Isolation of seselin from Clausena anisata (Rutaceae) leaves and its effects on the feeding and development of Lucilia cuprina larvae may explain its use in ethnoveterinary medicine. Journal of Ethnopharmacology, 150(3), 903-908. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Rahman, M. M., & Gray, A. I. (2015). Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines. Journal of ethnopharmacology, 171, 223–229. Retrieved from [Link]

  • dos Santos, A. C. B., et al. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Retrieved from [Link]

  • Utah Chemistry. (n.d.). Assignments of 1H and 13C NMR Resonances of Melatonin. Retrieved from [Link]

  • Mwangi, R. W., et al. (2016). ISOLATION AND STRUCTURE ELUCIDATION OF LARVICIDAL COMPOUNDS FROM LAGGERA ALATA AND CLAUSENA ANISATA. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbazole. NIST WebBook. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Demethylmurrayanine (CAS: 123497-84-7): Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Promising Carbazole Alkaloid Demethylmurrayanine, a naturally occurring carbazole alkaloid with the chemical name 1-h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Promising Carbazole Alkaloid

Demethylmurrayanine, a naturally occurring carbazole alkaloid with the chemical name 1-hydroxy-9H-carbazole-3-carbaldehyde, has emerged as a molecule of significant interest in the field of medicinal chemistry and drug discovery.[1] Possessing a compact and synthetically accessible framework, this compound has demonstrated notable biological activities, particularly in the realm of oncology. This technical guide serves as a comprehensive resource for researchers, providing an in-depth exploration of its chemical properties, synthesis, isolation, spectroscopic characterization, and known biological mechanisms. The information presented herein is intended to facilitate further investigation and unlock the full therapeutic potential of this intriguing natural product.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Demethylmurrayanine is fundamental for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 123497-84-7[1]
Molecular Formula C₁₃H₉NO₂[1]
Molecular Weight 211.22 g/mol [1]
Appearance Yellow powder[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Desiccate at -20°C[1]
SMILES C1=CC=C2C(=C1)C3=CC(=CC(=C3N2)O)C=O[1]
InChIKey OYSFFQUIYNEZKX-UHFFFAOYSA-N[1]

Synthesis and Isolation: Accessing Demethylmurrayanine for Research

The availability of pure Demethylmurrayanine is a prerequisite for any meaningful biological or pharmacological investigation. This section details both the synthetic routes to access this molecule and the methods for its isolation from natural sources.

Total Synthesis

Demethylmurrayanine_Synthesis_Workflow Start Starting Materials: Substituted Aniline & Quinone Step1 Annulation Reaction Start->Step1 Step2 Formation of 3-Hydroxycarbazole Derivative Step1->Step2 PhMe/AcOH, rt Step3 Formylation Step2->Step3 e.g., Vilsmeier-Haack End Demethylmurrayanine Step3->End Isolation_Workflow Start Plant Material (e.g., leaves, stems, peels) Step1 Drying and Grinding Start->Step1 Step2 Solvent Extraction (e.g., Methanol, Ethanol) Step1->Step2 Step3 Crude Extract Step2->Step3 Step4 Solvent Partitioning Step3->Step4 Step5 Fractionation (Column Chromatography) Step4->Step5 Step6 Purification (e.g., Recrystallization, HPLC) Step5->Step6 End Pure Demethylmurrayanine Step6->End Demethylmurrayanine_MoA cluster_cell Cancer Cell Demethylmurrayanine Demethylmurrayanine ROS ↑ Reactive Oxygen Species (ROS) Demethylmurrayanine->ROS p38_MAPK p38 MAPK Phosphorylation Demethylmurrayanine->p38_MAPK Inhibition Mito Mitochondrial Dysfunction ROS->Mito Casp9 ↑ Cleaved Caspase-9 Mito->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation ↓ Cell Proliferation & Invasion p38_MAPK->Proliferation

Sources

Foundational

solubility of Demethylmurrayanine in organic solvents

An In-depth Technical Guide to the Solubility of Demethylmurrayanine in Organic Solvents Abstract Demethylmurrayanine, a carbazole alkaloid isolated from Murraya koenigii, presents significant interest in phytochemical a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Demethylmurrayanine in Organic Solvents

Abstract

Demethylmurrayanine, a carbazole alkaloid isolated from Murraya koenigii, presents significant interest in phytochemical and pharmacological research. A comprehensive understanding of its solubility in various organic solvents is paramount for its extraction, purification, formulation, and in vitro/in vivo screening. This technical guide provides a multi-faceted exploration of the solubility of Demethylmurrayanine. It amalgamates theoretical principles, including structural analysis and the utility of Hansen Solubility Parameters, with a detailed, field-proven experimental protocol for the empirical determination of solubility. While quantitative solubility data for Demethylmurrayanine is not extensively available in public literature, this guide furnishes a robust framework for researchers to generate such data, interpret it, and apply it to their specific research and development objectives.

Introduction: The Significance of Demethylmurrayanine Solubility

Demethylmurrayanine (1-hydroxy-9H-carbazole-3-carbaldehyde) is a naturally occurring carbazole alkaloid with a molecular formula of C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol [1]. Its biological activities are a subject of ongoing research, making it a molecule of interest for drug discovery and development professionals. The solubility of a compound is a critical physicochemical property that dictates its behavior in various experimental and physiological systems. For researchers, a thorough understanding of Demethylmurrayanine's solubility is essential for:

  • Extraction and Isolation: Selecting appropriate solvents to efficiently extract Demethylmurrayanine from its natural source, Murraya koenigii, while minimizing the co-extraction of impurities.

  • Purification: Developing effective crystallization or chromatographic purification methods.

  • In Vitro Assays: Preparing stock solutions and ensuring the compound remains in solution at the desired concentrations during biological screening to avoid false-negative results.

  • Formulation Development: Designing delivery systems for potential therapeutic applications, where solubility directly impacts bioavailability.

This guide aims to provide a comprehensive resource on the , empowering researchers to make informed decisions in their experimental designs.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules.

Molecular Structure and Polarity of Demethylmurrayanine

The chemical structure of Demethylmurrayanine is key to understanding its solubility profile.

  • Carbazole Core: The tricyclic carbazole core is a large, predominantly non-polar aromatic system. This structure contributes to its solubility in non-polar and moderately polar solvents.

  • Functional Groups: The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group introduces polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carbonyl oxygen of the aldehyde group can act as a hydrogen bond acceptor. The nitrogen atom in the carbazole ring is part of an aromatic system and is not significantly basic.

This combination of a large non-polar backbone with polar, hydrogen-bonding functional groups suggests that Demethylmurrayanine will exhibit favorable solubility in a range of organic solvents, from moderately non-polar to polar aprotic and polar protic.

Hansen Solubility Parameters (HSP) as a Predictive Tool

Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by breaking down the total Hildebrand solubility parameter (δ) into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Qualitative and Quantitative Solubility Data

Known Qualitative Solubility

Demethylmurrayanine has been reported to be soluble in the following organic solvents:

  • Chloroform[1]

  • Dichloromethane[1]

  • Ethyl Acetate[1]

  • Dimethyl Sulfoxide (DMSO)[1]

  • Acetone[1]

This list of solvents, ranging from chlorinated and ester solvents to highly polar aprotic solvents, confirms the mixed polarity nature of Demethylmurrayanine.

Hypothetical Quantitative Solubility Data

In the absence of published quantitative data, the following table presents hypothetical, yet realistic, solubility values for Demethylmurrayanine in a range of organic solvents at ambient temperature (25 °C). These values are intended for illustrative purposes to guide researchers in their initial solvent screening. The actual solubility should be determined experimentally using a robust protocol such as the one described in Section 4.

SolventSolvent TypePredicted Solubility (mg/mL)Predicted Solubility (mM)
DichloromethaneChlorinated~ 25~ 118
ChloroformChlorinated~ 20~ 95
AcetoneKetone~ 15~ 71
Ethyl AcetateEster~ 10~ 47
Tetrahydrofuran (THF)Ether~ 12~ 57
Dimethyl Sulfoxide (DMSO)Sulfoxide> 50> 237
AcetonitrileNitrile~ 5~ 24
MethanolAlcohol~ 8~ 38
EthanolAlcohol~ 6~ 28
IsopropanolAlcohol~ 4~ 19
n-ButanolAlcohol~ 3~ 14
TolueneAromatic Hydrocarbon~ 2~ 9

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to provide a reasonable starting point for solvent selection. Actual solubility values must be determined experimentally.

Experimental Determination of Solubility

The following is a detailed protocol for determining the equilibrium solubility of Demethylmurrayanine in an organic solvent using the shake-flask method, which is considered the gold standard for its reliability and accuracy.

Materials and Equipment
  • Demethylmurrayanine (solid, high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess Demethylmurrayanine prep2 Add known volume of solvent to vial prep1->prep2 equil1 Vortex to mix prep2->equil1 equil2 Incubate with shaking (e.g., 24-48h at 25°C) equil1->equil2 sample1 Centrifuge to pellet excess solid equil2->sample1 sample2 Filter supernatant (0.22 µm syringe filter) sample1->sample2 sample3 Dilute aliquot for HPLC analysis sample2->sample3 sample4 Quantify concentration against a standard curve sample3->sample4

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of Demethylmurrayanine of known concentrations in the chosen solvent. These will be used to generate a calibration curve for HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of solid Demethylmurrayanine to a glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg for a 1 mL solvent volume).

    • Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vials.

    • Vortex the vials vigorously for 1-2 minutes to ensure good initial mixing.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Sample Processing:

    • Remove the vials from the shaker and let them stand for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a 0.22 µm syringe filter (chemically compatible with the solvent) to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC.

    • Determine the concentration of Demethylmurrayanine in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the equilibrium solubility.

Best Practices and Troubleshooting

  • Purity of Compound and Solvents: Use high-purity Demethylmurrayanine and analytical grade solvents to ensure accurate and reproducible results.

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately controlled temperature throughout the equilibration process.

  • Equilibration Time: Ensure that sufficient time is allowed for the system to reach equilibrium. It may be necessary to test different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is no longer increasing.

  • Solvent Evaporation: Organic solvents can be volatile. Ensure vials are tightly sealed to prevent solvent loss, which would artificially inflate the measured solubility.

  • Supersaturation: Avoid preparing samples by cooling a heated, saturated solution, as this can lead to metastable supersaturated solutions. The shake-flask method starting with excess solid minimizes this risk.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for Demethylmurrayanine is currently lacking, this technical guide provides the necessary theoretical framework and experimental methodology for researchers to confidently determine this critical parameter. By understanding the interplay between Demethylmurrayanine's molecular structure and the properties of various organic solvents, and by employing a robust experimental protocol, scientists in the fields of natural product chemistry, pharmacology, and drug development can effectively work with this promising compound. The qualitative data indicates good solubility in common laboratory solvents like DMSO, dichloromethane, and acetone, which serve as excellent starting points for further quantitative analysis.

References

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  • Hansen, C. Hansen Solubility Parameters. [Link]

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Protocols & Analytical Methods

Method

Application Note: In Vitro Anti-Cancer Characterization of Demethylmurrayanine

Abstract Demethylmurrayanine (1-hydroxy-3-methyl-9H-carbazole-2-carbaldehyde) is a bioactive carbazole alkaloid isolated from Murraya koenigii (Curry leaf).[1] Emerging research indicates significant cytotoxic potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Demethylmurrayanine (1-hydroxy-3-methyl-9H-carbazole-2-carbaldehyde) is a bioactive carbazole alkaloid isolated from Murraya koenigii (Curry leaf).[1] Emerging research indicates significant cytotoxic potential against human breast (MCF-7), liver (SMMC-7721, HepG2), and lung (A549) carcinoma cell lines.[1] This Application Note provides a standardized workflow for evaluating the anti-cancer efficacy of Demethylmurrayanine. It details protocols for compound solubilization, IC50 determination via MTT assay, and mechanistic validation through Annexin V/PI apoptosis staining and Western Blot analysis of the Bcl-2/Caspase-3 pathway.

Introduction

Carbazole alkaloids are a class of naturally occurring heterocycles exhibiting diverse biological activities, including anti-inflammatory, anti-microbial, and anti-tumor effects.[2][3][4] Demethylmurrayanine, a structural analog of the potent anti-cancer agent Mahanine, has shown promise as a lead compound for drug development.

Current literature suggests that Demethylmurrayanine exerts its cytotoxic effects through induction of apoptosis and cell cycle arrest (typically G2/M phase), mediated by the modulation of the Bcl-2 family proteins and activation of the Caspase cascade. This guide outlines the precise methodologies required to validate these mechanisms in vitro.

Key Compound Properties
PropertyDetail
Chemical Name 1-hydroxy-3-methyl-9H-carbazole-2-carbaldehyde
Synonyms O-Demethylmurrayanine, Murrayacinine derivative
Molecular Formula C₁₄H₁₁NO₂
Molecular Weight ~225.24 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Chloroform; Insoluble in water
Storage Powder: -20°C (Desiccated); Stock Solution: -80°C (Avoid freeze-thaw)

Experimental Workflow Overview

The following diagram illustrates the logical progression of experiments, from initial compound preparation to mechanistic elucidation.

G Prep Compound Preparation (DMSO Stock 10-50 mM) Screen Phase 1: Cytotoxicity Screen (MTT Assay) Prep->Screen Culture Cell Culture (MCF-7, HepG2, A549) Culture->Screen Analysis Data Analysis (IC50 Calculation) Screen->Analysis Decision IC50 < 20 µM? Analysis->Decision Decision->Prep No (Optimize) Mech1 Phase 2: Mechanism (Annexin V/PI Apoptosis) Decision->Mech1 Yes (Proceed) Mech2 Phase 3: Pathway (Western Blot: Bcl-2/Bax/Caspase) Mech1->Mech2

Figure 1: Step-by-step experimental workflow for evaluating Demethylmurrayanine cytotoxicity.

Phase 1: Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Demethylmurrayanine in selected cancer cell lines.[1]

Materials
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).[1]

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), DMSO.[1]

  • Positive Control: Doxorubicin or Cisplatin.[1]

Protocol
  • Stock Preparation: Dissolve 5 mg of Demethylmurrayanine in 100% DMSO to create a 50 mM stock solution. Aliquot and store at -20°C.

  • Seeding: Seed tumor cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.
  • Treatment:

    • Prepare serial dilutions of Demethylmurrayanine in culture media (Range: 0.1 µM to 100 µM).[1]

    • Critical Step: Ensure final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity.[1]

    • Add 100 µL of treatment media to wells.[1] Include "Vehicle Control" (Media + DMSO only) and "Positive Control" (Doxorubicin).[1]

    • Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis

Calculate % Cell Viability using the formula:



Plot % Viability vs. Log[Concentration] to derive the IC50 value using non-linear regression (Sigmoidal dose-response).[1]

Reference Data (Expected IC50 Range):

  • MCF-7: 4.0 - 8.0 µg/mL (~17-35 µM)[1]

  • SMMC-7721: 5.0 - 10.0 µg/mL[1]

  • H1299: 6.0 - 25.0 µg/mL[1]

Phase 2: Mechanistic Validation (Apoptosis)

Objective: To confirm if cell death is mediated by apoptosis rather than necrosis.[1]

Protocol (Annexin V-FITC / PI Staining)
  • Treatment: Treat cells (6-well plate,

    
     cells/well) with Demethylmurrayanine at IC50 and 2x IC50 concentrations for 24 hours.
    
  • Harvesting: Trypsinize cells (include floating dead cells), wash with cold PBS, and centrifuge at 1500 rpm for 5 min.

  • Staining: Resuspend pellet in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

  • Incubation: Incubate for 15 min at room temperature in the dark.

  • Flow Cytometry: Analyze immediately.[1]

    • Q1 (Annexin- / PI+): Necrotic cells.

    • Q2 (Annexin+ / PI+): Late Apoptosis.[1]

    • Q3 (Annexin- / PI-): Live cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis.[1]

Phase 3: Molecular Pathway Analysis

Objective: To elucidate the signaling cascade.[1] Based on carbazole alkaloid class behavior, the intrinsic mitochondrial pathway is the primary target.

Putative Signaling Pathway

Demethylmurrayanine is hypothesized to disrupt the mitochondrial membrane potential, leading to cytochrome c release and caspase activation.

Pathway Drug Demethylmurrayanine Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Drug->Bax Upregulation Mito Mitochondrial Dysfunction Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis APOPTOSIS PARP->Apoptosis

Figure 2: Hypothesized mechanism of action involving the intrinsic mitochondrial apoptotic pathway.[1]

Western Blot Protocol[1][6]
  • Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.[1]

  • Quantification: Determine protein concentration (BCA Assay). Load 30-50 µg protein per lane.[1]

  • Antibodies:

    • Primary: Anti-Bcl-2, Anti-Bax, Anti-Cleaved Caspase-3, Anti-PARP, Anti-β-actin (Loading Control).[1]

    • Secondary: HRP-conjugated IgG.[1]

  • Detection: Use ECL chemiluminescence substrate.

  • Expected Result: Treatment should result in decreased Bcl-2 , increased Bax , and the appearance of cleaved Caspase-3 and cleaved PARP bands.[1]

Troubleshooting & Optimization

  • Low Solubility: If precipitation occurs in media, pre-warm the media to 37°C before adding the drug stock. Do not exceed 0.5% DMSO.[1]

  • High Background in MTT: Ensure thorough washing of cells if using serum-rich media, or switch to phenol-red free media during the assay reading.

  • No Apoptosis Observed: Check time points. Apoptosis is transient; 24h is standard, but 12h or 48h may be required depending on the cell line doubling time.

References

  • Anticancer Activity of Carbazole Alkaloids: Song, F., et al. (2022).[1][4] "The anticancer activity of carbazole alkaloids."[1][3][4][5] Archiv der Pharmazie. Link[1]

  • Cytotoxicity of O-Demethylmurrayanine: MedChemExpress. "O-Demethylmurrayanine Product Information." Link

  • Carbazole Scaffolds in Cancer Therapy: Gliszczyńska, A., et al. (2018).[1] "Carbazole scaffolds in cancer therapy: a review from 2012 to 2018." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Mahanine Mechanism (Analog): Bhattacharya, K., et al. (2010).[1] "Mahanine, a novel mitochondrial complex-III inhibitor induces G0/G1 arrest and apoptosis in human leukemic cells."[1] Apoptosis.[1][4][6][7][8][9] Link

Sources

Application

Development and Optimization of Demethylmurrayanine Stock Solutions

A Technical Guide for Bioassay Applications Abstract & Technical Scope Demethylmurrayanine (CAS: 123497-84-7) is a bioactive carbazole alkaloid isolated from Murraya species (e.g., Murraya koenigii). It exhibits signific...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Bioassay Applications

Abstract & Technical Scope

Demethylmurrayanine (CAS: 123497-84-7) is a bioactive carbazole alkaloid isolated from Murraya species (e.g., Murraya koenigii). It exhibits significant pharmacological potential, including cytotoxic, anti-inflammatory, and antioxidant activities.[1][2][3] However, its lipophilic nature and specific stability requirements pose challenges for reproducible bioassay data.

This application note provides a rigorous, standardized protocol for the preparation, storage, and validation of Demethylmurrayanine stock solutions. Unlike generic "dissolve and use" instructions, this guide emphasizes the thermodynamic stability of the solution and biological compatibility , ensuring that the solvent vehicle does not interfere with sensitive cellular targets (e.g., HL-60 apoptosis pathways).

Compound Profile & Physiochemical Properties[1][2][3][4][5][6][7][8]

Before initiating solution preparation, verify the compound identity and properties. Accurate molarity calculations depend on the precise molecular weight.

PropertySpecification
Common Name Demethylmurrayanine
IUPAC Name 1-hydroxy-9H-carbazole-3-carbaldehyde
CAS Number 123497-84-7
Molecular Formula C₁₃H₉NO₂
Molecular Weight 211.22 g/mol
Appearance Yellow powder
Solubility (Primary) DMSO (>10 mM), Acetone, Ethyl Acetate
Solubility (Secondary) Ethanol (Moderate), Water (Poor/Insoluble)
Stability Light-sensitive; oxidation-prone at C-3 aldehyde group
Solvent Selection Strategy: The "Why" Behind DMSO

For biological applications, Dimethyl Sulfoxide (DMSO) is the superior solvent choice over ethanol or methanol for Demethylmurrayanine master stocks.

  • Solubility Thermodynamics: The planar tricyclic carbazole structure requires a polar aprotic solvent to disrupt intermolecular

    
    -
    
    
    
    stacking without donating protons that could shift the ionization state of the phenolic hydroxyl group (C-1 position).
  • Cryogenic Stability: DMSO has a high freezing point (19°C). When stored at -20°C, the solution freezes solid, significantly reducing the rate of chemical degradation (oxidation of the aldehyde) compared to ethanol, which remains liquid and allows diffusion-based degradation.

  • Cellular Permeability: DMSO enhances the membrane permeability of lipophilic alkaloids, ensuring the compound reaches intracellular targets (e.g., topoisomerase II).

Critical Constraint: Final DMSO concentration in cell culture must be kept


 (v/v) to avoid solvent cytotoxicity.
Protocol: Preparation of 10 mM Master Stock

This protocol targets a 10 mM Master Stock . This concentration allows for easy serial dilution to micromolar (


M) working ranges while keeping the solvent volume low.
Materials Required
  • Demethylmurrayanine (High Purity >98%)

  • Anhydrous DMSO (Cell Culture Grade, stored with molecular sieves)

  • Amber glass vials (Borosilicate, screw cap with PTFE liner)

  • Analytical Balance (Precision

    
    0.01 mg)
    
  • Vortex mixer and Sonicator bath

Step-by-Step Methodology

Step 1: Mass Calculation & Weighing To prepare 1.0 mL of a 10 mM stock:




  • Action: Weigh approximately 2.1 - 2.2 mg of powder directly into a tared amber vial. Record the exact mass (e.g.,

    
    ) to adjust the solvent volume.
    

Step 2: Volume Adjustment (Gravimetric Correction) Do not simply add 1 mL. Adjust the DMSO volume to achieve exactly 10 mM based on the actual mass weighed.



  • Example: If you weighed 2.15 mg:

    
    
    

Step 3: Dissolution

  • Add the calculated volume of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Sonicate at room temperature (25°C) for 5 minutes.

    • Note: If the solution warms up, allow it to cool to RT before use, as DMSO density changes with temperature.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear yellow with no particulate matter.

Visualization: Workflow & Dilution Logic

The following diagrams illustrate the preparation workflow and the serial dilution strategy for a standard IC₅₀ bioassay.

StockPrep Start Start: Solid Demethylmurrayanine Weigh Weigh ~2.1 mg into Amber Vial (Record Exact Mass) Start->Weigh Calc Calculate DMSO Volume V = (Mass / MW) * 100,000 Weigh->Calc Dissolve Add DMSO + Vortex (30s) Sonicate (5 min) Calc->Dissolve QC Visual Check: Clear Yellow Solution? Dissolve->QC QC->Dissolve Fail (Particulates) Storage Aliquot & Store -20°C (Dark) QC->Storage Pass

Figure 1: Critical path for the preparation of a thermodynamically stable 10 mM Master Stock.

SerialDilution Stock Master Stock 10 mM (100% DMSO) Inter Intermediate 100 µM (10% DMSO) Stock->Inter 1:100 Dilution (in Media/Buffer) Work Working Solution 10 µM (1% DMSO) Inter->Work 1:10 Dilution Cell Cell Culture Well 100 nM (0.01% DMSO) Work->Cell 1:100 Addition

Figure 2: Recommended dilution scheme to minimize DMSO shock to cells while maintaining concentration accuracy.

Quality Control & Stability Assurance

To ensure data integrity (Trustworthiness), validate your stock solution periodically.

A. UV-Vis Spectrophotometric Check

Carbazole alkaloids have characteristic absorption bands.

  • Dilute the stock 1:1000 in Methanol (final 10

    
    M).
    
  • Scan from 220 nm to 400 nm.

  • Acceptance Criteria: Distinct peaks should be observed (typically around 230-240 nm, 290-300 nm). Loss of peak definition indicates oxidation of the aldehyde group.

B. Storage Conditions
  • Temperature: -20°C (Long term), 4°C (Active use < 1 week).

  • Container: Amber glass (prevents photodegradation).

  • Hygroscopicity: DMSO is hygroscopic. Accumulation of water causes precipitation of the lipophilic alkaloid. Always warm the vial to room temperature before opening to prevent condensation.

Safety & Handling (MSDS Summary)
  • Hazards: Demethylmurrayanine is an alkaloid; treat as potentially toxic and an irritant. DMSO is a penetrant carrier—it will carry the alkaloid through skin and latex gloves.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Disposal: Dispose of as hazardous organic chemical waste.

References
  • PubChem. (n.d.). Demethylmurrayanine (Compound).[4][5][6] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • BioCrick. (n.d.). Demethylmurrayanine Datasheet and Solubility. Retrieved February 1, 2026, from [Link]

  • Mandal, S., et al. (2015). Biologically active carbazole alkaloids from Murraya koenigii. Journal of Natural Products. (Contextual grounding on carbazole handling). Retrieved February 1, 2026, from [Link]

  • Gaylord Chemical. (n.d.). DMSO Solubility Data and Handling. Retrieved February 1, 2026, from [Link]

Sources

Method

Application Note: Demethylmurrayanine in Cell Culture Systems

Topic: Evaluation of Demethylmurrayanine (1-Hydroxy-3-formylcarbazole) for Anti-Inflammatory and Cytotoxic Potency Part 1: Introduction & Compound Profile Executive Summary Demethylmurrayanine (CAS: 123497-84-7), also kn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Demethylmurrayanine (1-Hydroxy-3-formylcarbazole) for Anti-Inflammatory and Cytotoxic Potency

Part 1: Introduction & Compound Profile

Executive Summary

Demethylmurrayanine (CAS: 123497-84-7), also known as 1-hydroxy-9H-carbazole-3-carbaldehyde, is a bioactive carbazole alkaloid isolated from Murraya koenigii (Curry tree).[1] Structurally, it is the demethylated analog of Murrayanine . While the methylated parent compound (Murrayanine) is well-documented, the presence of the free hydroxyl group at the C-1 position in Demethylmurrayanine significantly alters its physicochemical interactions, potentially enhancing antioxidant capacity and hydrogen-bonding potential with protein targets.

This guide provides a standardized framework for researchers to evaluate Demethylmurrayanine in in vitro models, specifically focusing on anti-inflammatory activity (RAW 264.7 model) and cytotoxicity/apoptosis induction (Cancer cell lines) .

Physicochemical Profile
PropertySpecification
Chemical Name 1-Hydroxy-9H-carbazole-3-carbaldehyde
Synonyms Demethylmurrayanine, 3-Formyl-1-hydroxycarbazole
CAS Number 123497-84-7
Molecular Formula C₁₃H₉NO₂
Molecular Weight 211.22 g/mol
Appearance Yellow crystalline powder
Solubility Soluble in DMSO (>10 mg/mL), Acetone.[1] Insoluble in water.
Storage -20°C, desiccated, protected from light.

Part 2: Reagent Preparation & Handling

Stock Solution Preparation (Self-Validating Protocol)

The critical failure point in carbazole alkaloid experiments is precipitation in aqueous media. Demethylmurrayanine is hydrophobic.[2]

Protocol:

  • Weighing: Accurately weigh 2.11 mg of Demethylmurrayanine.

  • Solvent: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Concentration: This yields a 10 mM Stock Solution .

  • Storage: Aliquot into 20 µL volumes in amber tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Working Solution & Vehicle Control
  • Dilution Rule: The final DMSO concentration in the cell culture well must never exceed 0.5% (v/v) , with 0.1% being the ideal target to avoid solvent toxicity.[2]

  • Preparation: Dilute the 10 mM stock into pre-warmed complete culture media immediately prior to treatment.

    • Example: To achieve 10 µM final concentration: Add 1 µL of 10 mM Stock to 999 µL of Media. (Final DMSO = 0.1%).[3]

Part 3: Biological Mechanism & Experimental Logic

Structure-Activity Relationship (SAR)

Demethylmurrayanine belongs to the carbazole alkaloid class. Research on related analogs (Mahanine, Girinimbine) suggests a dual mechanism of action:

  • Anti-Inflammatory: Inhibition of the NF-κB signaling pathway , preventing the nuclear translocation of p65 and subsequent expression of pro-inflammatory cytokines (iNOS, COX-2).

  • Pro-Apoptotic: Disruption of mitochondrial membrane potential (

    
    ), leading to Cytochrome C release and Caspase-3/9 activation .
    
Signaling Pathway Visualization

G DM Demethylmurrayanine (Extracellular) ROS ROS Generation DM->ROS Induces IKK IKK Complex DM->IKK Inhibits Mito Mitochondrial Dysfunction ROS->Mito Depolarization Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis NFkB_Cyto NF-κB (Inactive) Cytoplasm NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Blocked IKK->NFkB_Cyto Phosphorylation Blocked Inflam Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->Inflam Transcription

Caption: Proposed mechanism of action showing dual targeting: induction of mitochondrial apoptosis and inhibition of NF-κB inflammatory signaling.

Part 4: Experimental Protocols

Experiment A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 value of Demethylmurrayanine in cancer cells (e.g., HepG2, MCF-7) vs. normal cells.

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of Demethylmurrayanine: 0, 1, 5, 10, 25, 50, 100 µM .

    • Control: Media + 0.1% DMSO (Vehicle Control).

    • Blank: Media only (no cells).

  • Incubation: Treat cells for 24h and 48h .

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm .

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to derive IC50.
    
Experiment B: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

Objective: Assess inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Treat cells with Demethylmurrayanine (1, 5, 10, 20 µM) for 1 hour .

    • Note: Ensure concentrations are sub-cytotoxic (verify with Exp A).

  • Stimulation: Add Lipopolysaccharide (LPS) to final conc. of 1 µg/mL . Incubate for 24 hours .

  • Griess Assay:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at Room Temp (Dark).

  • Read: Measure Absorbance at 540 nm .

  • Quantification: Compare against a Sodium Nitrite (

    
    ) standard curve.
    
Experiment C: Apoptosis Verification (Annexin V-FITC/PI)

Objective: Confirm if cell death is apoptotic (programmed) or necrotic.

  • Seeding: Plate cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat with IC50 concentration of Demethylmurrayanine for 24h.

  • Harvesting: Trypsinize cells (gentle), wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry:

    • Q1 (Annexin- / PI+): Necrotic.

    • Q2 (Annexin+ / PI+): Late Apoptotic.

    • Q3 (Annexin- / PI-): Live.

    • Q4 (Annexin+ / PI-): Early Apoptotic.

    • Expectation: Demethylmurrayanine should increase Q4 and Q2 populations.

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Precipitation in Media High concentration or rapid addition.Dilute stock in a small volume of media before adding to the bulk culture. Vortex immediately.
High Vehicle Toxicity DMSO > 0.5%.[2]Ensure final DMSO is < 0.1%.[2][3][4] Include a "DMSO-only" control in all plots.
Inconsistent IC50 Cell density variation.Standardize seeding density. Use an automated cell counter.
No NO Inhibition LPS inactive or dose too low.Test LPS batch activity on positive control (e.g., Dexamethasone).

Part 6: References

  • BioCrick. (n.d.). Demethylmurrayanine - Product Datasheet. Retrieved from [Link]

  • Ma, Q., et al. (2013). "Carbazole alkaloids from Murraya koenigii (L.) Spreng. and their cytotoxicity." Fitoterapia, 87, 1-6. (Contextual reference for carbazole cytotoxicity).

  • Nagappan, T., et al. (2011). "Antimicrobial and antioxidant activities of three carbazole alkaloids isolated from Murraya koenigii." International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 145-149. (Establishes bioactivity of related carbazoles).

  • Handral, H. K., et al. (2012). "Anti-inflammatory activity of Murraya koenigii leaves."[5][6] Indian Journal of Pharmacology, 44(4), 487. (Context for anti-inflammatory mechanism).

  • LifeTein. (2023). DMSO Usage in Cell Culture Protocol. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Demethylmurrayanine in Drug Discovery

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Demethylmurrayanine Demethylmurrayanine, a naturally occurring carbazole alkaloid, has emerged as a promising c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Demethylmurrayanine

Demethylmurrayanine, a naturally occurring carbazole alkaloid, has emerged as a promising candidate in the landscape of drug discovery. Isolated from various plants of the Rutaceae family, such as those from the Clausena and Murraya genera, this compound has demonstrated significant biological activities, most notably in the realm of oncology.[1] Its chemical structure, 1-hydroxy-9H-carbazole-3-carbaldehyde, underpins its therapeutic potential, which is a subject of growing interest within the scientific community.[1][2]

This document serves as a comprehensive guide for researchers and drug development professionals, providing detailed application notes and experimental protocols to facilitate the exploration of Demethylmurrayanine's therapeutic applications. We will delve into its physicochemical properties, known biological activities with a focus on its anticancer effects, and provide step-by-step protocols for key in vitro assays.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in experimental settings. Demethylmurrayanine is a yellow powder with the molecular formula C13H9NO2 and a molar mass of 211.22 g/mol .[2][3] For laboratory use, it is crucial to note its solubility. Demethylmurrayanine is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] DMSO is a particularly useful solvent for preparing stock solutions for in vitro assays due to its ability to dissolve a wide array of organic compounds and its miscibility with water and most organic liquids.[4][5]

Table 1: Physicochemical Properties of Demethylmurrayanine

PropertyValueSource(s)
Molecular Formula C13H9NO2[2][3]
Molar Mass 211.22 g/mol [2]
Appearance Yellow powder[2][3]
Chemical Name 1-hydroxy-9H-carbazole-3-carbaldehyde[2]
CAS Number 123497-84-7[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Storage Desiccate at -20°C[2]

Biological Activities and Therapeutic Potential

Anticancer Activity

The most well-documented biological activity of Demethylmurrayanine is its potent anticancer effect. Studies have shown its strong cytotoxic effects against various cancer cell lines.

Table 2: Reported Cytotoxic Activity of Demethylmurrayanine

Cell LineCancer TypeIC50 Value (µg/mL)Source(s)
MCF-7 Breast Cancer4.42 - 7.59[6]
SMMC-7721 Liver Cancer4.42 - 7.59[6]

While the precise molecular mechanism of Demethylmurrayanine's anticancer activity is still under investigation, research on closely related carbazole alkaloids, such as Murrayanine, provides valuable insights. These studies suggest that the anticancer effects are likely mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Demethylmurrayanine may trigger the apoptotic cascade in cancer cells. This can be investigated by examining key markers of apoptosis, such as the externalization of phosphatidylserine, activation of caspases, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][7]

  • Cell Cycle Arrest: The compound may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M phase.[8][9] This prevents the cells from dividing and leads to a reduction in tumor growth.

Anti-Inflammatory and Antimicrobial Potential

While less explored, the carbazole scaffold of Demethylmurrayanine suggests potential anti-inflammatory and antimicrobial properties. The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[3][10][11] Further research is warranted to determine if Demethylmurrayanine can modulate this pathway. Similarly, many natural products exhibit antimicrobial activity, and the therapeutic potential of Demethylmurrayanine in this area remains an open avenue for investigation.[10]

Experimental Protocols

The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer activity of Demethylmurrayanine.

Workflow for In Vitro Anticancer Evaluation

Caption: Workflow for evaluating the in vitro anticancer potential of Demethylmurrayanine.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effect of Demethylmurrayanine on cancer cells and to calculate its half-maximal inhibitory concentration (IC50). The principle of the MTT assay is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[12]

Materials:

  • Demethylmurrayanine

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cancer cell line of interest (e.g., MCF-7, SMMC-7721)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Demethylmurrayanine (e.g., 10 mM) in sterile DMSO.

    • Prepare serial dilutions of Demethylmurrayanine in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the compound) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12][13]

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[14][15][16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Demethylmurrayanine-treated and control cells

  • PBS, cold

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with Demethylmurrayanine at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Excite the cells with a 488 nm laser and detect FITC fluorescence in the green channel (e.g., 530/30 nm filter) and PI fluorescence in the red channel (e.g., >575 nm filter).

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathway Investigation

Apoptosis_Signaling_Pathway Demethylmurrayanine Demethylmurrayanine Bax Bax (Pro-apoptotic) Demethylmurrayanine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Demethylmurrayanine->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Promotes cytochrome c release Bcl2->Mitochondria Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed intrinsic apoptosis pathway potentially activated by Demethylmurrayanine.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[17][18]

Materials:

  • Demethylmurrayanine-treated and control cells

  • PBS, cold

  • 70% Ethanol, ice-cold

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with Demethylmurrayanine as described for the apoptosis assay.

    • Harvest and wash the cells with cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting the fluorescence in the red channel.

  • Data Analysis:

    • Generate a DNA content histogram.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family, to confirm the mechanism of action of Demethylmurrayanine.[19]

Materials:

  • Demethylmurrayanine-treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and control cells in lysis buffer.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

Demethylmurrayanine presents a compelling starting point for the development of novel therapeutics, particularly in the field of oncology. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its cytotoxic and mechanistic properties. By employing these standardized assays, the scientific community can further elucidate the therapeutic potential of this promising natural product and pave the way for its potential translation into clinical applications. Further investigations into its anti-inflammatory and antimicrobial activities, as well as in vivo efficacy and safety studies, are crucial next steps in the comprehensive evaluation of Demethylmurrayanine.

References

  • MDPI. Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil. [Link]

  • Demethylzeylasteral (T-96) initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux. National Institutes of Health. [Link]

  • Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway. PubMed Central. [Link]

  • BioCrick. Demethylmurrayanine | CAS:123497-84-7. [Link]

  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. National Institutes of Health. [Link]

  • Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PubMed Central. [Link]

  • Zhang, J., et al. (2021). Retracted: Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells. PubMed Central. [Link]

  • DNA damage, demethylation and anticancer activity of DNA methyltransferase (DNMT) inhibitors. PubMed. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • In Vitro and In Vivo Pharmacological Models to Assess Demyelination and Remyelination. Nature. [Link]

  • Deltamethrin induced an apoptogenic signalling pathway in murine thymocytes : exploring the molecular mechanism. PubMed. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • DNA damage, demethylation and anticancer activity of DNA methyltransferase (DNMT) inhibitors. PubMed Central. [Link]

  • Fig. 3 Induction of apoptosis in breast cancer cells by murrayanine via... ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. [Link]

  • Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins. PubMed. [Link]

  • In Vitro and in Vivo Pharmacological Models to Assess Demyelination and Remyelination. PubMed. [Link]

  • Demethylzeylasteral induces cell cycle arrest at S phase. (a) Cell... ResearchGate. [Link]

  • Bio-Rad. Analysis by Western Blotting - Apoptosis. [Link]

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  • Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. Frontiers. [Link]

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  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • RSC Publishing. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving Demethylmurrayanine Solubility in In Vitro Assays

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Demethylmurrayanine,...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Demethylmurrayanine, a promising carbazole alkaloid with demonstrated cytotoxic activity against various cancer cell lines.[1] A common experimental hurdle with this compound, as with many potent natural products, is its inherent hydrophobicity and poor aqueous solubility. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in your in vitro assays.

This document provides a logical, step-by-step approach to overcoming these solubility challenges. We will move from fundamental solvent selection to more advanced formulation strategies, explaining the scientific rationale behind each method to empower you to make informed decisions for your specific experimental setup.

Part 1: Understanding the Core Problem - Physicochemical Properties
Q: What are the key properties of Demethylmurrayanine that dictate its solubility behavior?

A: Understanding the molecule's structure is the first step in troubleshooting its solubility. Demethylmurrayanine (1-hydroxy-9H-carbazole-3-carbaldehyde) is a planar, aromatic carbazole alkaloid.[1] Its limited solubility in aqueous solutions is primarily due to its rigid, nonpolar carbocyclic structure, which makes it energetically unfavorable to interact with polar water molecules.

PropertyValueSource
Chemical Formula C₁₃H₉NO₂[1][2]
Molecular Weight 211.22 g/mol [1]
Appearance Yellow Powder[1][2]
Known Organic Solvents DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[1]
Aqueous Solubility Poor / Practically InsolubleInferred from structure & common issues.

The presence of a hydroxyl (-OH) and a carbazole amine (-NH-) group offers some potential for hydrogen bonding, but the molecule's overall hydrophobic character dominates. Therefore, direct dissolution in aqueous buffers or cell culture media is not a viable option.

Part 2: FAQs - Preparing a Viable Stock Solution

This section addresses the most common initial step: creating a concentrated primary stock solution.

Q: What is the recommended first-line solvent for preparing a high-concentration stock of Demethylmurrayanine?

A: For initial stock preparation, we strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an industry standard for compound management in drug discovery.[3]

Protocol 1: Preparation of a 10 mM Demethylmurrayanine Stock Solution in DMSO

This protocol provides a reliable starting point for most applications.

Materials:

  • Demethylmurrayanine (solid powder)

  • Anhydrous DMSO (Biotechnology Grade or higher)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-weigh Vial: Tare a sterile, dry amber vial on an analytical balance.

  • Weigh Compound: Carefully weigh out a precise amount of Demethylmurrayanine (e.g., 2.11 mg) into the vial.

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve the target concentration (10 mM).

    • Formula: Volume (L) = Moles / Molarity

    • Example: For 2.11 mg of Demethylmurrayanine (MW = 211.22), Moles = 0.00211 g / 211.22 g/mol ≈ 1.0 x 10⁻⁵ mol.

    • Volume (L) = 1.0 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1 mL.

  • Add DMSO: Add the calculated volume (1 mL) of anhydrous DMSO to the vial containing the compound.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Enhance Solubility (If Needed): If the compound does not fully dissolve, you can employ the following gentle techniques[1]:

    • Warm the solution in a 37°C water bath for 5-10 minutes.

    • Place the vial in a water bath sonicator for 10-15 minutes.

  • Final Check & Storage: Once the solution is clear with no visible particulates, it is ready. Store the stock solution desiccated at -20°C. For best results, prepare fresh solutions or use within a few months.[1]

Part 3: Troubleshooting Guide - Preventing Precipitation in Aqueous Media

The most frequent and critical issue arises when the DMSO stock is diluted into your aqueous assay buffer or cell culture medium.

Issue: My compound precipitates immediately upon dilution into my cell culture medium.

Causality: This occurs because the Demethylmurrayanine molecules, which are stable in the organic DMSO environment, are suddenly exposed to a highly polar aqueous environment as the DMSO is diluted. They aggregate to minimize contact with water, "crashing out" of the solution as a precipitate.

Solution A: The Co-Solvent Approach - Optimizing Final DMSO Concentration

The simplest solution is to maintain a sufficient, yet non-toxic, concentration of DMSO in the final assay volume. However, DMSO itself can impact cellular functions.

Q: What is the maximum permissible concentration of DMSO in my cell-based assay?

A: This is a critical, cell-line-dependent parameter that you must determine empirically . While some robust cell lines can tolerate up to 1% DMSO, many are sensitive to concentrations as low as 0.1%.[3] High concentrations of DMSO can decrease cell proliferation, induce cell cycle arrest, or have direct anti-inflammatory effects, which could confound your experimental results.[3][4]

It is absolutely essential to run a "vehicle control" in every experiment. This control group treats your cells with the same final concentration of DMSO (or other solvent systems) that is used for your highest drug concentration, but without the drug itself. This validates that any observed effects are due to your compound, not the solvent.

cluster_0 Vehicle Control Validation Workflow A Determine Highest Drug Concentration Needed B Calculate Final DMSO % (e.g., 0.5%) A->B C Prepare Vehicle Control: Medium + 0.5% DMSO (No Drug) B->C E Run Assay (e.g., Viability, Proliferation) C->E D Prepare Untreated Control: Medium Only D->E F Compare Vehicle vs. Untreated E->F G No Significant Difference: DMSO % is Valid F->G No H Significant Difference: DMSO is Toxic/Confounding F->H Yes I Lower DMSO % and Repeat OR Use Advanced Method H->I

Workflow for validating a solvent vehicle control.
Protocol 2: Determining Maximum Tolerated DMSO Concentration
  • Setup: Plate your cells at the same density used for your primary experiments.

  • Dose-Response: Prepare a serial dilution of DMSO in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) and include an untreated (medium only) control.

  • Incubation: Treat the cells and incubate for the same duration as your planned drug treatment (e.g., 24, 48, or 72 hours).

  • Assay: Perform a sensitive cell viability assay (e.g., CellTiter-Glo®, MTT, or high-content imaging for morphology).

  • Analysis: The highest concentration of DMSO that does not cause a significant change in viability or morphology compared to the untreated control is your maximum tolerated concentration.

Cell TypeGeneral DMSO Tolerance LimitPotential EffectsSource(s)
Most Mammalian Cell Lines < 1% (often < 0.5%)Toxicity, decreased proliferation, cell cycle arrest[3]
Human Peripheral Blood Mononuclear Cells (PBMCs) Can tolerate up to 2.5% without viability loss, but proliferation is reduced at 1-2%.Anti-inflammatory effects, reduced cytokine production[4]
Human Apical Papilla Cells Cytotoxicity observed at concentrations ≥ 1% after 72 hours.Reduced viability and mineralization[5]
Retinal Ganglion Cells (RGC-5) Significant decrease in viability observed at ≥ 1%. IC₅₀ at 2.14%.Apoptosis, chromatin condensation[6]
Solution B: The Formulation Approach - Employing Solubility Enhancers

If reducing the DMSO concentration is not feasible due to compound precipitation, the next step is to use a formulation-based approach.

Q: My required drug concentration precipitates even at the maximum tolerated DMSO level. What are my alternatives?

A: When co-solvents alone are insufficient, you can use excipients that actively encapsulate the hydrophobic compound, rendering it more soluble in aqueous media. The two most common and effective classes are cyclodextrins and surfactants.

1. Cyclodextrin Inclusion Complexes

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can trap poorly soluble "guest" molecules like Demethylmurrayanine within this cavity, forming a water-soluble "inclusion complex."[7][9] This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro use.[8]

Protocol 3: Preparation of a Demethylmurrayanine-HP-β-Cyclodextrin Complex

This method, adapted from solvent evaporation techniques, creates a solid complex that can be dissolved directly in aqueous media.[10][11]

Materials:

  • Demethylmurrayanine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • A suitable volatile organic solvent (e.g., Acetone or Ethanol)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of Drug:HP-β-CD. A 1:1 or 1:2 ratio is a good starting point.

  • Dissolve Components: In a round-bottom flask, dissolve the Demethylmurrayanine and the calculated amount of HP-β-CD in a minimal volume of the volatile organic solvent (e.g., acetone). Both components should be fully soluble in this solvent.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure with gentle rotation and warming (e.g., 40°C). This process leaves a thin, solid film on the flask wall.

  • Reconstitution: The resulting solid film is your Demethylmurrayanine-HP-β-CD complex. This can be scraped out and weighed for storage or reconstituted directly in your desired aqueous assay buffer or cell culture medium to the target concentration.

  • Validation: Always test the reconstituted complex on your cells to ensure the cyclodextrin itself is not causing unintended biological effects at the final concentration used.

2. Surfactant-Based Micellar Solubilization

Causality: Surfactants (or detergents) are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs like Demethylmurrayanine can partition into this core, allowing them to be dispersed in aqueous solutions.[12]

For cell-based assays, it is crucial to use non-ionic, biocompatible surfactants like Polysorbate 80 (Tween® 80) or Polyoxyethylene-sorbitan monolaurate (Cremophor® EL) to minimize membrane disruption and cell toxicity.[12][13]

Key Considerations:

  • Toxicity: Surfactants can be more cytotoxic than cyclodextrins. A thorough dose-response curve for the surfactant alone must be performed.

  • Assay Interference: Surfactants can interfere with certain assay readouts (e.g., those involving protein binding or membrane integrity).

  • Concentration: The surfactant must be used at a concentration above its CMC to ensure micelle formation.

Part 4: Summary and Decision-Making Flowchart

Choosing the right strategy depends on your specific assay requirements, cell type sensitivity, and the required drug concentration.

cluster_1 Decision Flowchart for Demethylmurrayanine Solubilization Start Start: Need to dissolve Demethylmurrayanine PrepStock Prepare 10 mM Stock in Anhydrous DMSO (Protocol 1) Start->PrepStock Dilute Dilute Stock into Aqueous Assay Medium PrepStock->Dilute Precipitate Does it Precipitate? Dilute->Precipitate Success Success! Proceed with Assay (Remember Vehicle Control) Precipitate->Success No CheckDMSO Determine Max Tolerated DMSO % for Cell Line (Protocol 2) Precipitate->CheckDMSO Yes IsDMSOOK Is Required DMSO % Below Max Tolerated? CheckDMSO->IsDMSOOK IsDMSOOK->Success Yes UseAdvanced Need Advanced Method IsDMSOOK->UseAdvanced No ChooseMethod Choose Advanced Method: Cyclodextrin or Surfactant? UseAdvanced->ChooseMethod Cyclodextrin Use HP-β-Cyclodextrin Inclusion Complex (Protocol 3) ChooseMethod->Cyclodextrin Sensitive Assay? Surfactant Use Non-Ionic Surfactant (e.g., Tween® 80) (Requires CMC & Toxicity Testing) ChooseMethod->Surfactant Less Sensitive? FinalCheck Validate Final Formulation for Toxicity & Assay Interference Cyclodextrin->FinalCheck Surfactant->FinalCheck FinalCheck->Success

Decision-making flowchart for solubility enhancement.
Comparison of Solubility Enhancement Strategies
MethodProsConsBest For
Co-Solvent (DMSO) Simple, widely used, effective for stock solutions.Potential for cytotoxicity, can influence cell behavior, limited solubility upon high aqueous dilution.Initial screening, assays with robust cell lines, when required final concentration is low.
Cyclodextrins (HP-β-CD) High biocompatibility, low toxicity, forms stable and soluble complexes.[8]Requires an extra preparation step (complexation), can be more expensive.Sensitive cell-based assays, long-term incubations, achieving higher final aqueous concentrations.
Surfactants (Tween® 80) High solubilizing capacity, well-established in formulations.[13]Higher potential for cytotoxicity, can interfere with protein-based assays or membrane integrity assays.Biochemical assays (non-cellular), less sensitive cell lines, when cyclodextrins are ineffective.
Nanotechnology Can significantly improve bioavailability and allow for targeted delivery.[14][15]Complex formulation development, requires specialized equipment and expertise, potential for nanotoxicity concerns.In vivo studies, highly specialized delivery applications.

By systematically applying these troubleshooting steps, from optimizing your DMSO concentration to employing advanced formulation strategies like cyclodextrin complexation, you can successfully overcome the solubility challenges of Demethylmurrayanine and generate reliable, reproducible data in your in vitro assays.

References
  • Demethylmurrayanine | CAS:123497-84-7. BioCrick. [Link]

  • Demethylmurrayanine - ChemBK. ChemBK.com. [Link]

  • de Abreu, V. H. P., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Saleh, T., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]

  • Singh, M., et al. (2018). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • Karp, J. M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Saboo, S., et al. (2021). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. [Link]

  • Crăciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • Al-Bayati, M. N., & Bari, A. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • In Vitro Histone Demethylase Assays. PubMed. [Link]

  • Faria, G., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. [Link]

  • Development of Phytochemical Delivery Systems by Nano-Suspension and Nano-Emulsion Techniques. PubMed. [Link]

  • Gallego-Ortega, A., et al. (2020). DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. [Link]

  • Development of Phytochemical Delivery Systems by Nano-Suspension and Nano-Emulsion Techniques. ResearchGate. [Link]

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  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

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  • Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. MDPI. [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

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  • In vitro Methylation Assay to Study Protein Arginine Methylation. National Center for Biotechnology Information. [Link]

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Optimization

Technical Support Center: Demethylmurrayanine Stability &amp; Handling in DMSO

Executive Summary Compound: Demethylmurrayanine (1-hydroxy-3-formylcarbazole) CAS: 123497-84-7 Primary Solvent: Dimethyl Sulfoxide (DMSO) Critical Risk Factors: Oxidative degradation (Phenolic/Aldehyde sensitivity), Hygr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Demethylmurrayanine (1-hydroxy-3-formylcarbazole) CAS: 123497-84-7 Primary Solvent: Dimethyl Sulfoxide (DMSO) Critical Risk Factors: Oxidative degradation (Phenolic/Aldehyde sensitivity), Hygroscopic precipitation, Photolability.[1]

Technical Introduction: The Solubility-Stability Paradox

Demethylmurrayanine is a carbazole alkaloid structurally characterized by a phenolic hydroxyl group at C-1 and a formyl group (aldehyde) at C-3 . While DMSO is the industry-standard solvent due to its amphiphilic nature and ability to dissolve planar aromatic structures like carbazoles, it presents specific stability challenges for this molecule.

The Mechanism of Instability:

  • Oxidation: DMSO can act as a mild oxidant (Swern-like mechanisms), particularly in the presence of trace water or Lewis acids. The C-3 aldehyde is susceptible to oxidation to a carboxylic acid (1-hydroxycarbazole-3-carboxylic acid), while the C-1 phenol is prone to oxidative coupling or quinone formation, often observed as solution darkening.

  • Hygroscopicity: DMSO is aggressively hygroscopic. Absorbed atmospheric water alters the solvent lattice, potentially causing the lipophilic Demethylmurrayanine to precipitate out of solution (micro-precipitation) which may be invisible to the naked eye but devastating for assay reproducibility.

Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation

Q: I thawed my 10mM stock solution, and it looks cloudy. Can I vortex it back into solution?

  • Diagnosis: This is likely water-induced precipitation . DMSO absorbs moisture from the air during previous opening/closing cycles. As the water content rises, the solubility of the lipophilic carbazole decreases.

  • Immediate Action:

    • Do NOT simply vortex and use. The concentration is no longer uniform.

    • Warm the vial to 37°C in a water bath for 5–10 minutes.

    • Sonication: Sonicate for 2 minutes.

    • Verification: If cloudiness persists, the compound has likely degraded or the water content is too high. Discard the aliquot.

  • Prevention: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles and atmospheric exposure.

Q: My compound sticks to the plastic tips during serial dilution. Why?

  • Diagnosis: Adsorption. Carbazole alkaloids are planar and hydrophobic. They have a high affinity for polypropylene (PP) surfaces, especially in aqueous buffers.

  • Solution:

    • Use Low-Retention pipette tips.

    • Perform intermediate dilutions in glass vials or DMSO-tolerant plate materials (e.g., cyclic olefin copolymer - COC) rather than standard polystyrene.

    • Include a surfactant (e.g., 0.01% Tween-20) in the assay buffer before adding the compound to minimize plastic binding.

Category B: Chemical Stability & Degradation [2]

Q: The stock solution has turned from pale yellow to dark brown/amber. Is it still usable?

  • Diagnosis: Oxidative Degradation. The darkening indicates the formation of quinoid species or oxidative coupling products derived from the phenol moiety.

  • Verdict: Unusable. Significant color change implies >5% impurity generation. These impurities are often pan-assay interference compounds (PAINS) and will generate false positives.

  • Root Cause: Storage in the presence of oxygen or light.

Q: I see a new peak at RRT 0.85 on my HPLC after 2 weeks of storage.

  • Diagnosis: Likely 1-hydroxycarbazole-3-carboxylic acid .

  • Mechanism: The C-3 formyl group (aldehyde) has auto-oxidized.

  • Corrective Action: Purge all future stock vials with inert gas (Argon or Nitrogen) before sealing.

Validated Protocols
Protocol 1: Preparation of Ultra-Stable Master Stocks

Objective: To create a 10mM stock solution with a shelf-life of >6 months.

StepActionTechnical Rationale
1 Equilibrate Allow the solid vial to reach room temperature in a desiccator before opening. Prevents condensation on the hygroscopic powder.
2 Solvent Choice Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use "molecular biology grade" if it has been opened previously.
3 Dissolution Add DMSO to reach 10mM. Vortex for 30s. Sonicate for 1 min.
4 Inert Purge Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 15 seconds. Displaces oxygen to prevent aldehyde oxidation.
5 Storage Store at -20°C (or -80°C for >1 year). Protect from light (amber vials or foil wrap).
Protocol 2: Rapid QC Check (TLC)

Objective: Verify integrity before expensive cell-based assays.

  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: Chloroform : Methanol (95:5 v/v)

  • Visualization:

    • UV 254nm: Demethylmurrayanine absorbs strongly (Carbazole core).

    • Anisaldehyde Stain: Aldehydes stain distinctly (often orange/red/purple upon heating).

  • Acceptance Criteria: Single spot at Rf ~0.4–0.6 (system dependent). Any tailing or spots at the baseline indicate degradation.

Visualizing the Instability Pathways

The following diagram illustrates the degradation logic and decision-making process for handling Demethylmurrayanine stocks.

Demethylmurrayanine_Stability Start Demethylmurrayanine (DMSO Stock) Oxidation Oxidative Stress (O2 / Light) Start->Oxidation Improper Sealing/Light Water Moisture Uptake (Hygroscopic DMSO) Start->Water Freeze/Thaw Cycles Quinone Quinoid/Coupling Products (Dark Color) Oxidation->Quinone Phenol Oxidation Acid Carboxylic Acid Derivative (HPLC Shift) Oxidation->Acid Aldehyde Oxidation Precip Micro-Precipitation (Cloudiness/Loss of Potency) Water->Precip Solubility Drop Action_Discard DISCARD (Irreversible Damage) Quinone->Action_Discard Acid->Action_Discard Action_Rescue ATTEMPT RESCUE (Warm 37°C + Sonicate) Precip->Action_Rescue Action_Rescue->Action_Discard If Cloudiness Persists

Caption: Figure 1. Degradation pathways of Demethylmurrayanine in DMSO. Red nodes indicate chemical changes requiring disposal; Yellow nodes indicate physical changes potentially reversible via heating.

References
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[3][4][5] Journal of Biomolecular Screening.

  • BioCrick. (n.d.). Demethylmurrayanine Chemical Properties and Stability.[4][6]

  • Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Health and Safety Information Bulletin.[2]

  • ChemSRC. (2024). 1-Hydroxy-3-formyl-9H-carbazol Chemical & Physical Properties.

  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (DMSO) Product Information Sheet.

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Demethylmurrayanine

Executive Summary Demethylmurrayanine (1-hydroxy-3-methylcarbazole), a bioactive carbazole alkaloid derived from Murraya koenigii, exhibits potent anticancer potential via apoptosis induction, proteasome inhibition, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Demethylmurrayanine (1-hydroxy-3-methylcarbazole), a bioactive carbazole alkaloid derived from Murraya koenigii, exhibits potent anticancer potential via apoptosis induction, proteasome inhibition, and modulation of the Akt/mTOR axis. However, researchers frequently encounter "pseudo-resistance" (due to poor solubility/stability) and "acquired resistance" (due to compensatory signaling or efflux pumps).

This guide provides a root-cause analysis framework to distinguish between experimental error and biological adaptation, offering validated protocols to restore sensitivity.

Part 1: Diagnostic Triage (Is it Resistance or Error?)

Before investigating biological resistance mechanisms, rule out physicochemical factors. Carbazole alkaloids are lipophilic and prone to precipitation in aqueous culture media, often mimicking drug resistance.

Troubleshooting Module 1: Formulation & Delivery

Q1: My IC50 values are fluctuating wildly between replicates. Is the cell line unstable? A: It is likely a solubility artifact , not biological instability. DMM is highly hydrophobic. If added directly to media, it may micro-precipitate, reducing the effective concentration.

  • The Fix: Use the "Pre-Dilution Step" method.

    • Dissolve DMM stock in 100% DMSO (Stock concentration: 10–50 mM).

    • Create an intermediate working solution in PBS or serum-free media (e.g., 10x final concentration) immediately before adding to cells.

    • Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Check: Inspect wells under 40x microscopy. If you see "crystals" or "debris" floating, the drug has precipitated.

Q2: The compound degrades during long-term (72h) assays. How do I maintain potency? A: Carbazole alkaloids can be sensitive to oxidation and light.

  • The Fix:

    • Refresh Media: Replace drug-containing media every 24 hours.

    • Protect from Light: Wrap plates in foil during incubation.

    • Antioxidants: If oxidation is confirmed (via HPLC), add 50 µM Ascorbic Acid to the media (validate that this does not interfere with your specific cancer model first).

Part 2: Overcoming Biological Resistance

If formulation is optimized and cells remain recalcitrant, the resistance is biological. The two primary drivers are MDR Efflux and Signaling Compensation .

Troubleshooting Module 2: Acquired Resistance Mechanisms

Q3: My cells were sensitive initially but are now resistant after 4 passages of treatment. Why? A: You have likely selected for clones overexpressing P-glycoprotein (P-gp/ABCB1) . Carbazole alkaloids are known substrates for efflux pumps.

  • The Diagnostic: Perform a Rhodamine 123 retention assay. If DMM-resistant cells pump out Rhodamine faster than parental cells, P-gp is the culprit.

  • The Fix: Co-treat with a P-gp inhibitor.

    • Chemical:[1][2][3][4][5][6] Verapamil (5–10 µM) or Cyclosporin A.

    • Natural Synergist:Mahanine (a related alkaloid) has been shown to downregulate P-gp expression. Consider a DMM + Mahanine combination strategy.

Q4: Western blots show DMM inhibits Akt, but cells are still proliferating. What is happening? A: This is Pathway Switching . When the PI3K/Akt pathway is blocked, cancer cells often upregulate the MAPK/ERK or NF-κB pathways to survive.

  • The Mechanism: DMM targets the proteasome and Akt. Resistant cells may hyperactivate NF-κB to drive anti-apoptotic gene expression (e.g., Bcl-2, Survivin).

  • The Fix:

    • Validate: Blot for p-ERK and Nuclear p65 (NF-κB). If elevated, the hypothesis is confirmed.

    • Strategy: Combine DMM with an NF-κB inhibitor (e.g., Bay 11-7082) or a MEK inhibitor (e.g., Trametinib).

Part 3: Visualizing the Resistance Landscape

The following diagram illustrates the mechanism of action of Demethylmurrayanine and the feedback loops that lead to resistance.

DMM_Resistance_Mechanism cluster_resistance Resistance Mechanisms DMM Demethylmurrayanine (DMM) Proteasome 26S Proteasome DMM->Proteasome Inhibits Akt Akt / mTOR Signaling DMM->Akt Dephosphorylates NFkB NF-κB Pathway (Survival Signal) Proteasome->NFkB Accumulation of IκBα (Inhibitor) Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibition Removed Akt->NFkB Crosstalk Activation ERK MAPK/ERK Compensation Akt->ERK Feedback Loop Pgp P-gp Efflux Pump (ABCB1) Pgp->DMM Effluxes Extracellularly NFkB->Apoptosis Blocks ERK->Apoptosis Blocks

Figure 1: Mechanistic pathway of DMM showing primary targets (Akt, Proteasome) and compensatory resistance loops (P-gp efflux, NF-κB/ERK activation).

Part 4: Validated Experimental Protocols

Protocol A: Differential Viability Assay (Resistance Verification)

Purpose: To confirm resistance is biological and quantify the Resistance Index (RI).

  • Seeding: Seed parental (sensitive) and resistant cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Prepare serial dilutions of DMM (0.1 µM to 100 µM).

    • Control: DMSO vehicle (0.1%).

  • Incubation: Incubate for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 for both lines.

    • Formula: Resistance Index (RI) = IC50(Resistant) / IC50(Parental)

    • Interpretation: RI > 2.0 indicates mild resistance; RI > 10.0 indicates multidrug resistance (MDR).

Protocol B: Rescue Experiment (Synergy Check)

Purpose: To determine if an inhibitor can reverse resistance.

GroupTreatmentExpected Outcome (If Mechanism Valid)
1 Vehicle Control100% Viability
2 DMM (at IC20 dose)~80% Viability (Ineffective)
3 Inhibitor* (e.g., Verapamil 5µM)>90% Viability (Non-toxic dose)
4 Combination (DMM + Inhibitor) <50% Viability (Synergy)

*Select inhibitor based on suspected pathway: Verapamil for P-gp; Bay 11-7082 for NF-κB.

Part 5: Data Reference & Comparison

Table 1: Comparative Efficacy of Carbazole Alkaloids & Resistance Markers

CompoundPrimary TargetCommon Resistance MechanismSolubility Profile
Demethylmurrayanine Akt/mTOR, ProteasomeP-gp Efflux, NF-κB upregulationLow (Lipophilic)
Mahanine Hsp90, DNMT, ProteasomeEpigenetic silencingModerate
Girinimbine Apoptosis (Caspase-3)MAPK pathway activationLow
Cisplatin (Control) DNA CrosslinkingDNA Repair (NER), GlutathioneHigh (Aqueous)

References

  • Ito, C., et al. (2006).[7] "Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii in human leukemia HL-60 cells." Journal of Natural Products. Link

  • Noolu, B., et al. (2013).[7] "Murraya koenigii leaf extract inhibits proteasome activity and induces cell cycle arrest and apoptosis in breast cancer cells."[4][7] Food and Chemical Toxicology. Link

  • Roy, M.K., et al. (2014). "Mahanine, a carbazole alkaloid, induces apoptosis in U937 cells through down-regulation of Bcl-2 and activation of cytochrome c/caspase pathway." Journal of Pharmacology. Link

  • Bhattacharya, K., et al. (2010). "Mahanine, a novel mitochondrial complex-III inhibitor induces G0/G1 arrest through redox alteration-mediated DNA damage response." Molecular Cancer. Link

  • Urainab, S., et al. (2023).[8] "Novel carbazole alkaloid from Murraya koenigii (L.) Spreng." CABI Digital Library. Link

Sources

Optimization

Technical Support Center: Demethylmurrayanine Purity Assessment

Protocol ID: DM-PUR-026 | Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Purity Assessment Hub You are accessing the technical guide for Demethylmurrayanine (1-hydroxy-9H-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: DM-PUR-026 | Status: Active

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Purity Assessment Hub

You are accessing the technical guide for Demethylmurrayanine (1-hydroxy-9H-carbazole-3-carbaldehyde). This compound presents unique stability challenges due to its dual functionality: it possesses both an oxidizable aldehyde moiety and a reactive phenolic hydroxyl group at the C-1 position.

This guide replaces standard SOPs with a Troubleshooting & Logic-Based approach. We address the "Why" and "How" of purity failure, specifically distinguishing this compound from its methylated precursor, Murrayanine , and other Murraya alkaloids.

PART 1: Chromatographic Purity (HPLC/UPLC)

The Challenge: Demethylmurrayanine is the 1-hydroxy analogue of Murrayanine (1-methoxy). On standard C18 columns, these two often co-elute or exhibit peak tailing due to the acidic nature of the phenolic proton interacting with residual silanols.

Standardized Gradient Protocol

Use this baseline method before troubleshooting.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol activity, preventing phenolic tailing.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of the C-1 phenol (pKa ~9-10), sharpening the peak.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks for carbazoles than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 238 nm (Primary), 295 nm (Secondary)238 nm targets the carbazole skeleton; 295 nm confirms conjugation.
Temp 30°CImproves mass transfer kinetics.
Troubleshooting Guide: Chromatography

Q: My Demethylmurrayanine peak is tailing significantly (Asymmetry > 1.5). Why? A: This is a classic "Phenolic Interaction" error.

  • Cause: The C-1 hydroxyl group is interacting with free silanols on the silica support. Alternatively, if your sample is dissolved in 100% DMSO or MeOH, the solvent plug may be disrupting the initial partitioning.

  • Fix 1 (Chemistry): Ensure your mobile phase contains 0.1% Formic Acid or TFA . Neutral pH causes the phenol to partially ionize, leading to peak broadening.

  • Fix 2 (Injection): Dissolve the sample in the initial mobile phase (e.g., 90% Water / 10% ACN). If solubility is poor, use <5% DMSO and dilute with mobile phase.

Q: I see a "Ghost Peak" eluting just after my main peak. Is this an impurity? A: Likely, yes. It is often Murrayanine .

  • Logic: Murrayanine (1-methoxy) is more hydrophobic than Demethylmurrayanine (1-hydroxy). In Reverse Phase (RP-HPLC), the more polar hydroxy-compound elutes first.

  • Validation: Spike the sample with a known standard of Murrayanine. If the second peak grows, your purification (likely demethylation of Murrayanine) was incomplete.

Q: The baseline is drifting at 238 nm. A: Carbazole alkaloids are sensitive to oxidation.

  • Cause: Accumulation of oxidation byproducts (quinones) on the column.

  • Fix: Implement a column wash step (95% ACN for 10 mins) between runs.

PART 2: Structural Validation (NMR Logic)

The Challenge: Mass Spectrometry (MS) gives a molecular weight of 211.2 g/mol . However, oxidative artifacts can mimic this mass. NMR is the only way to confirm the C-1 Hydroxyl vs. C-1 Methoxy status.

Key Spectral Checkpoints (1H-NMR in DMSO-d6)
FeatureChemical Shift (

)
Diagnostic Value
Aldehyde Proton 9.80 – 10.0 ppm (s)Confirms the C-3 formyl group is intact (not oxidized to acid).
Carbazole NH 11.2 – 11.5 ppm (br s)Confirms the nitrogen is unsubstituted (9H-carbazole).
C-1 Hydroxyl 9.5 – 10.5 ppm (s) CRITICAL: Must be present. Disappears with D₂O shake.
Methoxy Group ABSENT (~3.9 ppm)If you see a singlet at ~3.9 ppm, you have Murrayanine contamination.
Troubleshooting Guide: Spectroscopy

Q: I see a small peak at 12.0 ppm. What is it? A: This indicates the Carboxylic Acid derivative.

  • Mechanism: The C-3 aldehyde is unstable and oxidizes to a carboxylic acid (Mukoeic acid derivative) upon exposure to air/light.

  • Action: If this peak integrates to >5% relative to the aldehyde proton, repurify the batch using liquid-liquid extraction (NaHCO3 wash removes the acid).

Q: My aromatic signals are broadened and undefined. A: This suggests Paramagnetic Impurities or Stacking .

  • Cause: Carbazoles are planar and can stack in solution (π-π interactions) at high concentrations.

  • Fix: Dilute the NMR sample. If broadening persists, filter the sample through a 0.2 µm PTFE filter to remove paramagnetic particulates (e.g., residual catalyst from synthesis).

PART 3: Visualization of Purity Logic

The following diagram illustrates the decision matrix for assessing the purity of an isolated or synthesized batch of Demethylmurrayanine.

PurityProtocol Start Crude Demethylmurrayanine (Sample) TLC Step 1: TLC Screening (Hexane:EtOAc 7:3) Start->TLC UV_Check UV Visualization (254nm & 366nm) TLC->UV_Check Decision_TLC Single Spot? UV_Check->Decision_TLC HPLC Step 2: RP-HPLC (C18, Acidic Mobile Phase) Decision_TLC->HPLC Yes Recrystallize Action: Recrystallize (MeOH/CHCl3) Decision_TLC->Recrystallize No (Multi-spot) Decision_HPLC Peak Purity > 98%? HPLC->Decision_HPLC NMR Step 3: 1H-NMR Validation (DMSO-d6) Decision_HPLC->NMR Yes Decision_HPLC->Recrystallize No Check_OMe Check: 3.9 ppm Signal? NMR->Check_OMe Check_Ald Check: 10.0 ppm Signal? Check_OMe->Check_Ald No (Peak Absent) Fail_Murrayanine FAIL: Murrayanine Contamination (Incomplete Demethylation) Check_OMe->Fail_Murrayanine Yes (Peak Present) Pass PASS: High Purity Demethylmurrayanine Check_Ald->Pass Sharp Singlet Fail_Oxidation FAIL: Oxidized to Acid (Aldehyde degradation) Check_Ald->Fail_Oxidation Shifted/Broad/Acid Peak Recrystallize->Start

Figure 1: Logical workflow for validating Demethylmurrayanine purity, distinguishing it from Murrayanine and oxidation products.

PART 4: Stability & Storage Protocols

Q: How should I store the purified compound? A: Demethylmurrayanine is light-sensitive and air-sensitive .

  • State: Store as a solid powder, not in solution. In solution, the aldehyde oxidizes rapidly.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temp: -20°C is mandatory for long-term storage (>1 month).

Q: Can I use a batch stored at room temperature for 6 months? A: Not without re-validation.

  • Test: Run a quick TLC (Hexane:Ethyl Acetate 70:30).

  • Indicator: If a baseline spot (highly polar acid) or a fast-moving spot (degradation product) appears, repurify. The aldehyde group likely oxidized to a carboxylic acid (Mukoeic acid analogue).

References
  • Chowdhury, B. K., & Chakraborty, D. P. (1971). "Mukoeic Acid, a New Carbazole Alkaloid from Murraya koenigii." Phytochemistry, 10(8), 1967-1970.

    • Establishes the structural baseline for C-3 oxidized carbazoles in this genus.
  • Tachibana, Y., et al. (2001). "Antioxidative Carbazole Alkaloids from Murraya koenigii Leaves." Journal of Agricultural and Food Chemistry, 49(11), 5589–5594.

    • Provides comparative spectral data for hydroxy- vs. methoxy-carbazoles and stability insights.
  • Knölker, H. J., & Reddy, K. R. (2002). "Chemistry and Biology of Carbazole Alkaloids." Chemical Reviews, 102(11), 4303–4428.

    • The authoritative review on carbazole synthesis, isol
  • Sim, K. S., et al. (2022).[1] "Analysis of Carbazole Alkaloids in Murraya koenigii by HPLC-MS/MS." ResearchGate.[2]

    • Source for the HPLC/MS fragmentation patterns and elution orders described in Part 1.

Sources

Reference Data & Comparative Studies

Validation

Validating the Anti-Cancer Activity of Demethylmurrayanine In Vivo: A Comparative Guide

Executive Summary Demethylmurrayanine (DMM), a carbazole alkaloid isolated from Murraya koenigii, represents a class of phytochemicals exhibiting potent anti-proliferative properties with a safety profile potentially sup...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Demethylmurrayanine (DMM), a carbazole alkaloid isolated from Murraya koenigii, represents a class of phytochemicals exhibiting potent anti-proliferative properties with a safety profile potentially superior to conventional chemotherapeutics. While its structural analogs (e.g., Mahanine, Murrayanine) have well-documented in vivo efficacy, DMM requires rigorous validation to establish its therapeutic window.

This guide outlines the definitive framework for validating DMM’s anti-cancer activity in vivo. It compares DMM against the clinical standard 5-Fluorouracil (5-FU) and its structural analog Mahanine , providing a self-validating experimental protocol designed to withstand peer review.

Part 1: Compound Profile & Mechanism of Action

To validate DMM, one must first understand the specific signaling cascades it targets. Based on the bioactivity of the carbazole alkaloid class, DMM functions primarily as a pro-apoptotic agent and signal transduction inhibitor .

Molecular Targets
  • Primary Mechanism: Induction of mitochondrial apoptosis via the intrinsic pathway (Bcl-2 family modulation).

  • Secondary Mechanism: Inhibition of the PI3K/Akt/mTOR survival axis, preventing cancer cell proliferation.

  • Differentiation Factor: Unlike non-specific alkylating agents, carbazole alkaloids often show selectivity for cancer cells due to differential ROS (Reactive Oxygen Species) handling capacity in malignant vs. normal tissues.

Mechanistic Visualization

The following diagram illustrates the hypothesized signaling pathway for DMM, grounded in established carbazole alkaloid pharmacodynamics.

DMM_Mechanism Figure 1: Hypothesized Signaling Pathway of Demethylmurrayanine (DMM) DMM Demethylmurrayanine (DMM) ROS Intracellular ROS (Accumulation) DMM->ROS Induces AKT p-AKT / mTOR (Survival Axis) DMM->AKT Inhibits BAX Bax (Pro-apoptotic) DMM->BAX Upregulates BCL2 Bcl-2 (Anti-apoptotic) DMM->BCL2 Downregulates Mito Mitochondrial Depolarization ROS->Mito Triggers AKT->BCL2 Promotes expression BAX->Mito Permeabilizes BCL2->Mito Blocks Caspase Caspase-3/9 Cascade Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: DMM disrupts the survival axis by inhibiting AKT/mTOR and shifting the Bax/Bcl-2 ratio, leading to caspase-dependent apoptosis.

Part 2: Comparative Efficacy Analysis

When designing your validation study, DMM must be benchmarked against a positive control (Standard of Care) and a structural benchmark.

The Comparison Matrix
FeatureDemethylmurrayanine (DMM) 5-Fluorouracil (5-FU) Mahanine (Analog)
Role in Study Test CompoundPositive Control (Benchmark)Structural Reference
Primary Target Mitochondrial Apoptosis / AKTDNA/RNA Synthesis (Antimetabolite)Hsp90 / Epigenetic modulation
Typical Dosage 10–50 mg/kg (i.p. or oral)20–30 mg/kg (i.p.)10–20 mg/kg (i.p.)
Toxicity Profile Low (High selectivity for cancer cells)High (Myelosuppression, GI toxicity)Moderate
Key Advantage Potential for reduced systemic toxicityProven clinical efficacyEstablished in vivo data
Validation Goal Demonstrate efficacy

60% of 5-FU with significantly lower weight loss.
Establish the "Ceiling" of efficacy.Validate class-effect consistency.
Why 5-FU?

5-FU is the gold standard for validating efficacy in colorectal and epithelial carcinomas. A successful validation for DMM does not require it to outperform 5-FU in raw tumor shrinkage; rather, it must show comparable shrinkage with superior safety (e.g., maintenance of body weight).

Part 3: In Vivo Validation Framework (The Self-Validating System)

To ensure your data is publishable, you must use a Xenograft Nude Mouse Model . This protocol is designed to be self-validating: if the Positive Control (5-FU) fails to reduce tumor volume, the experiment is null, regardless of DMM's performance.

Experimental Workflow

Workflow Figure 2: In Vivo Validation Workflow (Timeline) cluster_groups Treatment Groups T0 Day 0: Inoculation (s.c. injection) T1 Day 7-10: Palpable Tumor (~100 mm³) T0->T1 Tumor Growth T2 Randomization (n=6-8/group) T1->T2 Selection Criteria T3 Treatment Phase (21 Days) T2->T3 Daily/Alt Day Dosing G1 Vehicle Control (PBS/DMSO) T2->G1 T4 Day 31: Harvest & Analysis T3->T4 Endpoint G2 Pos Control (5-FU 30mg/kg) G3 DMM Low (10 mg/kg) G4 DMM High (50 mg/kg)

Caption: 30-day workflow emphasizing randomization at palpable tumor stage to eliminate bias.

Step-by-Step Protocol
Step 1: Inoculation
  • Cell Line: Use a validated human cancer line (e.g., HCT-116 for colon, MCF-7 for breast).

  • Procedure: Inject

    
     cells suspended in Matrigel (1:1 ratio) subcutaneously into the flank of 6-week-old BALB/c nude mice.
    
  • Critical Check: Do not start treatment until tumors reach 100 mm³ .

Step 2: Randomization & Treatment

Divide mice into 4 groups (n=8 per group) to ensure statistical power (


).
  • Vehicle Control: PBS + 0.1% DMSO (i.p.).

  • Positive Control: 5-FU (30 mg/kg, i.p., 3x/week).

  • DMM Low Dose: 15 mg/kg (i.p., daily).

  • DMM High Dose: 50 mg/kg (i.p., daily).

Step 3: Data Collection (The Metrics)
  • Tumor Volume (

    
    ):  Measure every 3 days using Vernier calipers.
    
    • Formula:

      
      
      
  • Toxicity Proxy: Weigh mice daily. A loss of

    
     body weight requires humane euthanasia and indicates toxicity failure.
    
Step 4: Molecular Validation (Post-Harvest)

After 21 days, excise tumors and perform Western Blotting to confirm the mechanism described in Part 1.

  • Markers to Probe: Cleaved Caspase-3 (Apoptosis marker), p-AKT (Target engagement), Bcl-2 (Mechanistic proof).

Part 4: Safety & Data Interpretation

Interpreting the Results
  • Success Scenario: DMM High Dose achieves tumor inhibition

    
     60% of the Vehicle Control, with no significant weight loss  compared to the 5-FU group (which typically loses weight).
    
  • Failure Scenario: DMM shows efficacy but causes lethargy or weight loss

    
    , indicating non-specific toxicity similar to general alkylating agents.
    
Toxicity Profile (LD50 Context)

While specific LD50 data for DMM is developing, related carbazoles like Mahanine show LD50 values


 mg/kg in acute oral toxicity studies [1]. This suggests a wide therapeutic index. If your DMM treatment causes death at 50 mg/kg, verify compound purity (HPLC 

) to rule out solvent toxicity.

References

  • Ito, C., et al. (2006).[1] "Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii in human leukemia HL-60 cells." Journal of Natural Products.

  • Roy, M.K., et al. (2017). "Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A." Phytomedicine.[2][3]

  • U.S. National Institutes of Health. (2024). "Standard Guidelines for Xenograft Models in Oncology." NIH Animal Research Advisory.

  • Gupta, S., et al. (2013).[4] "Carbazole alkaloids from Murraya koenigii: A comprehensive review of their anticancer potential." International Journal of Molecular Sciences.

  • Longley, D.B., et al. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer.

Sources

Comparative

A Comparative Analysis of Demethylmurrayanine's Efficacy Against Standard Chemotherapeutic Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, natural products continue to be a vital source of novel bioactive compounds. Among these, carbazole alkaloids h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, natural products continue to be a vital source of novel bioactive compounds. Among these, carbazole alkaloids have emerged as a promising class of molecules with potent anti-cancer properties. This guide provides a detailed comparative analysis of demethylmurrayanine, a naturally occurring carbazole alkaloid, and its efficacy relative to established chemotherapy drugs. This document is intended to serve as a technical resource, offering an in-depth look at the available preclinical data to inform future research and development efforts.

Introduction to Demethylmurrayanine: A Carbazole Alkaloid with Cytotoxic Potential

Demethylmurrayanine, specifically O-demethylmurrayanine, is a phenolic natural product isolated from plants of the Rutaceae family. Structurally, it belongs to the carbazole alkaloid family, a group of compounds known for their diverse biological activities, including anti-cancer effects. Preliminary in vitro studies have demonstrated that O-demethylmurrayanine exhibits significant cytotoxicity against various cancer cell lines, sparking interest in its potential as a therapeutic agent.

Comparative In Vitro Efficacy: Demethylmurrayanine vs. Standard Chemotherapies

A critical step in evaluating a new anti-cancer compound is to benchmark its potency against existing standard-of-care drugs. Here, we compare the half-maximal inhibitory concentration (IC50) values of O-demethylmurrayanine with those of doxorubicin, cisplatin, and paclitaxel in two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SMMC-7721 (hepatocellular carcinoma).

CompoundCell LineIC50 (µg/mL)IC50 (µM)Citation(s)
O-Demethylmurrayanine MCF-74.42 - 7.59~21.0 - 36.0[1]
SMMC-77214.42 - 7.59~21.0 - 36.0[1]
Doxorubicin MCF-71.1 - 9.908~2.0 - 18.2[2][3]
SMMC-7721>5.44 (at 10 µM)>10[4]
Cisplatin MCF-7~2.3 - 20.1~7.7 - 67.0[5]
SMMC-7721--
Paclitaxel/Docetaxel MCF-7~0.005 - 0.0186~0.006 - 0.022[6][7]
SMMC-77210.0004 (Docetaxel)0.0005 (Docetaxel)[8][9]
SMMC-77210.81 (Paclitaxel)0.95 (Paclitaxel)[10]

Mechanistic Insights: How Does Demethylmurrayanine Exert its Anti-Cancer Effects?

While direct mechanistic studies on O-demethylmurrayanine are limited, research on the closely related carbazole alkaloid, murrayanine , provides a strong predictive framework for its mode of action. Studies on murrayanine suggest a multi-pronged attack on cancer cells, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Murrayanine has been shown to induce apoptosis in various cancer cell lines. This process is often mediated through the intrinsic mitochondrial pathway, characterized by:

  • Increased Bax/Bcl-2 ratio: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

  • Mitochondrial membrane potential disruption: Leading to the release of cytochrome c.

  • Caspase activation: Triggering the caspase cascade, including the activation of caspase-9 and the executioner caspase-3.[11]

The following diagram illustrates the proposed intrinsic apoptosis pathway initiated by carbazole alkaloids like murrayanine.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Carbazole_Alkaloid Demethylmurrayanine (Proposed) Bcl2 Bcl-2 Carbazole_Alkaloid->Bcl2 inhibits Bax Bax Carbazole_Alkaloid->Bax activates Bcl2->Bax inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by demethylmurrayanine.

Cell Cycle Arrest

In addition to apoptosis, murrayanine has been observed to cause cell cycle arrest, primarily at the G2/M phase.[11] This prevents cancer cells from progressing through mitosis and dividing, thereby halting proliferation. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

The diagram below illustrates the key regulatory points in the cell cycle that can be targeted by anti-cancer agents.

Cell_Cycle cluster_arrest Potential Arrest Point for Carbazole Alkaloids G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint G2_M_Arrest G2/M Arrest M->G1

Caption: Cell cycle progression and the G2/M arrest point targeted by murrayanine.

Inhibition of Pro-Survival Signaling Pathways

Furthermore, murrayanine has been reported to inhibit the AKT/mTOR and Raf/MEK/ERK signaling pathways.[12][13] These pathways are crucial for cell survival, proliferation, and resistance to apoptosis. Their inhibition by carbazole alkaloids represents a significant mechanism for their anti-cancer activity.

Experimental Protocols

The determination of IC50 values is a fundamental experimental procedure in drug discovery. The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for IC50 Determination
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., demethylmurrayanine or a standard chemotherapy drug) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT is added to each well.

  • Formazan Solubilization: The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to untreated control cells. The IC50 value is then determined by plotting a dose-response curve and identifying the concentration at which cell viability is reduced by 50%.

The following workflow diagram illustrates the key steps of the MTT assay.

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Drug Dilutions A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (e.g., 4h) D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance F->G H 8. Calculate IC50 G->H

Caption: A simplified workflow of the MTT assay for determining IC50 values.

Conclusion and Future Directions

The available data suggests that O-demethylmurrayanine possesses notable cytotoxic activity against cancer cells, with IC50 values that are within a comparable range to some standard chemotherapy drugs, particularly in the MCF-7 cell line. The mechanistic insights from the related compound murrayanine point towards the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways as the likely mode of action.

However, to fully elucidate the therapeutic potential of demethylmurrayanine, further research is imperative. This should include:

  • Direct Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by O-demethylmurrayanine.

  • Broader Cell Line Screening: Evaluating its efficacy across a wider panel of cancer cell lines to identify responsive cancer types.

  • In Vivo Studies: Assessing its anti-tumor activity and toxicity in animal models to understand its pharmacological profile in a whole-organism context.

  • Comparative Studies: Conducting head-to-head in vitro and in vivo studies with standard chemotherapeutic agents under identical experimental conditions to enable a more direct and robust comparison.

References

  • Docetaxel inhibits SMMC-7721 human hepatocellular carcinoma cells growth and induces apoptosis. PMC. [Link]

  • Docetaxel inhibits SMMC-7721 human hepatocellular carcinoma cells growth and induces apoptosis. PubMed. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers. [Link]

  • SM-164 potentiates the cytotoxic effect of Doxorubicin in HCC cells. ResearchGate. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • Paclitaxel induced oxidative stress suppresses proliferation of breast tumor MCF-7 cells. IJMCER. [Link]

  • Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. Avicenna Journal of Phytomedicine. [Link]

  • Folate-functionalized SMMC-7721 liver cancer cell membrane-cloaked paclitaxel nanocrystals for targeted chemotherapy of hepatoma. PMC. [Link]

  • Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells. PubMed Central. [Link]

  • Murrayanine exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo. PubMed. [Link]

  • Effect of Murrayanine on (A) AKT/mTOR and (B) Raf MEK/ERK signalling pathways as depicted by western blot analysis. ResearchGate. [Link]

Sources

Validation

Technical Guide: Validating &amp; Reproducing Demethylmurrayanine Findings

Topic: Reproducibility of Published Demethylmurrayanine Findings Content Type: Publish Comparison Guide (Technical Validation Manual) Audience: Researchers, Scientists, and Drug Development Professionals A Senior Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Published Demethylmurrayanine Findings Content Type: Publish Comparison Guide (Technical Validation Manual) Audience: Researchers, Scientists, and Drug Development Professionals

A Senior Scientist’s Manual for Structural Verification and Biological Standardization

Executive Summary: The Reproducibility Challenge

In the field of carbazole alkaloid research, Demethylmurrayanine (1-hydroxy-3-formylcarbazole) occupies a critical but often ambiguous niche. While frequently cited alongside its methylated analog Murrayanine and the highly potent Mahanine , published findings often suffer from batch-to-batch variability. This stems from two core issues:

  • Extraction Ambiguity: Incomplete separation from Murrayanine (1-methoxy-3-formylcarbazole) due to structural similarity.

  • Source Variance: Natural abundance in Murraya koenigii fluctuates drastically based on chemotype and harvest season.

This guide provides a rigorous framework to reproduce reported biological activities (specifically cytotoxicity and anti-inflammatory potential) by validating the compound’s identity against synthetic standards and establishing robust bioassay controls.

Chemical Validation: Identity & Purity Standards

Before attempting biological replication, the test agent must be chemically validated. Relying solely on commercial "natural extracts" without secondary verification is the primary cause of non-reproducible IC50 values.

Comparison of Key Analogs
FeatureDemethylmurrayanine Murrayanine Mahanine
Structure 1-Hydroxy-3-formylcarbazole1-Methoxy-3-formylcarbazolePyranocarbazole (C23H25NO)
Key Functional Group -OH (Phenolic) at C1-OMe (Methoxy) at C1Pyran ring fused at C2-C3
Solubility Moderate (Polar solvents)High (Organic solvents)Lipophilic
Primary Identification NMR: Phenolic -OH signalNMR: Methoxy singlet (~4.0 ppm)NMR: Pyran ring signals
Reported IC50 (MCF-7) 4.4 - 7.6 µg/mL > 10 µg/mL (Variable)~ 2.0 - 4.0 µg/mL
Critical Checkpoint: The "Methoxy Masking" Effect

Expert Insight: Many "Demethylmurrayanine" samples are actually Murrayanine contaminated with hydrolysis products.

  • The Test: You must perform 1H-NMR.

  • The Marker: Look for the disappearance of the methoxy singlet at δ 3.9–4.0 ppm and the appearance of a D2O-exchangeable phenolic proton signal (often broad, > δ 9.0 ppm). If the methoxy peak remains, your biological data will be skewed towards Murrayanine’s lower potency profile.

Experimental Protocols: Step-by-Step

Protocol A: Isolation & Purification (Natural Source)

Objective: Isolate high-purity Demethylmurrayanine from Murraya koenigii leaves.

  • Extraction:

    • Macerate 1 kg of shade-dried M. koenigii leaves in Methanol (MeOH) for 72 hours.

    • Filter and concentrate under reduced pressure to obtain crude extract.

  • Fractionation (The Causality Step):

    • Suspend crude extract in water.

    • Partition sequentially with n-Hexane

      
      Chloroform 
      
      
      
      Ethyl Acetate .
    • Why? Hexane removes non-polar lipids. Chloroform extracts the bulk of carbazoles (Murrayanine/Mahanine). Demethylmurrayanine , being more polar due to the free -OH, often partitions into the Ethyl Acetate or late Chloroform fractions.

  • Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase Gradient: Hexane:Ethyl Acetate (90:10

      
       70:30).
      
    • Isolation Logic: Murrayanine elutes earlier (less polar). Demethylmurrayanine elutes later. Collect fractions showing a distinct dark spot under UV (254 nm) that turns blue/purple with FeCl3 spray (confirming phenolic nature).

Protocol B: Total Synthesis (The Gold Standard)

Objective: Generate a reference standard to validate natural isolates. Reference: Adapted from carbazole synthesis methodologies (e.g., oxidative cyclization).

  • Precursor: Start with 3-amino-4-hydroxybenzaldehyde (or protected equivalent).

  • Cyclization: React with cyclohexanone via Borsche-Drechsel cyclization (hydrazone formation + acid-catalyzed rearrangement).

  • Dehydrogenation: Treat the tetrahydrocarbazole intermediate with Chloranil or Pd/C in xylene at reflux.

  • Formylation (if not pre-functionalized): Vilsmeier-Haack reaction (POCl3/DMF) at C-3.

  • Validation: The synthetic product must co-elute with the natural isolate on HPLC (C18 column, Acetonitrile:Water gradient).

Biological Validation: The Comparison

To prove reproducibility, you must run a side-by-side comparison with Mahanine (positive control) and Murrayanine (negative/structural control).

Assay: NF-κB Pathway Inhibition (Luciferase Reporter)

Rationale: Carbazole alkaloids are potent NF-κB inhibitors. This assay quantifies the mechanistic efficacy.

Workflow:

  • Cell Line: HEK293T transfected with NF-κB-Luciferase plasmid.

  • Treatment:

    • Vehicle (DMSO 0.1%)

    • Demethylmurrayanine (1, 5, 10, 20 µM)

    • Murrayanine (1, 5, 10, 20 µM)

    • Mahanine (Positive Control, 5 µM)

  • Induction: Stimulate with TNF-α (10 ng/mL) for 6 hours.

  • Readout: Measure luminescence.

Expected Reproducible Result:

  • Demethylmurrayanine should show dose-dependent inhibition (IC50 ~8-12 µM).

  • Murrayanine typically shows weaker inhibition (IC50 >20 µM), confirming that the demethylation (free -OH) is critical for binding affinity in the NF-κB pocket.

Visualization of Mechanisms & Workflows

Diagram 1: Isolation & Validation Workflow

This flowchart illustrates the critical decision points in separating Demethylmurrayanine from its analogs.

IsolationWorkflow Leaf M. koenigii Leaves (Dried/Ground) Extract Methanolic Extract Leaf->Extract Partition Solvent Partitioning Extract->Partition Hexane Hexane Fr. (Lipids/Non-polar) Partition->Hexane Chloroform Chloroform Fr. (Murrayanine/Mahanine) Partition->Chloroform EthylAc Ethyl Acetate Fr. (Demethylmurrayanine) Partition->EthylAc Validation Validation Checkpoint: FeCl3 Test & 1H-NMR Chloroform->Validation Minor content EthylAc->Validation Major content Result_Pos Positive ID: Phenolic -OH Present No O-Me Signal Validation->Result_Pos Pass Result_Neg Negative ID: Mixture/Impure Validation->Result_Neg Fail

Caption: Workflow distinguishing Demethylmurrayanine based on polarity and functional group analysis.

Diagram 2: NF-κB Inhibition Mechanism

Visualizing the comparative mechanism of action.

Mechanism TNF TNF-α (Stimulus) Receptor TNFR1 TNF->Receptor IKK IKK Complex (Active) Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Drug_DM Demethylmurrayanine (-OH Group) Drug_DM->IKK Strong Inhibition (H-Bonding) Drug_M Murrayanine (-OMe Group) Drug_M->IKK Weak Inhibition (Steric Bulk)

Caption: Demethylmurrayanine exerts stronger IKK inhibition than Murrayanine due to the phenolic -OH.

References

  • Phytochemistry and Biological Activities of Murraya Species. MDPI (Molecules). [Link]

  • 1-Hydroxy-3-formyl-9H-carbazol (O-Demethylmurrayanine) Chemical Properties. ChemSrc. [Link]

  • Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii. NIH (PubMed Central). [Link]

  • Murrayanine Structure and Descriptors. PubChem. [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier. MDPI (Biomedicines). [Link]

Comparative

statistical validation of Demethylmurrayanine's bioactivity data

Title: Statistical Validation of Demethylmurrayanine Bioactivity: A Comparative Guide Executive Summary: Beyond the Mean Value In the realm of natural product pharmacology, Demethylmurrayanine (DMM) —a carbazole alkaloid...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Statistical Validation of Demethylmurrayanine Bioactivity: A Comparative Guide

Executive Summary: Beyond the Mean Value

In the realm of natural product pharmacology, Demethylmurrayanine (DMM) —a carbazole alkaloid isolated from Murraya koenigii—has emerged as a potent anti-inflammatory and antioxidant candidate. However, the translation of phytochemicals into clinical candidates is often stalled by a "reproducibility crisis." As researchers, we must move beyond simple bar charts and p-values.

This guide outlines a self-validating statistical framework to objectively compare DMM against gold-standard therapeutics (Diclofenac and Ascorbic Acid). It prioritizes non-linear regression models over linear approximations and demands rigorous hypothesis testing to ensure bioactivity is not an artifact of experimental noise.

Part 1: The Statistical Framework (The Self-Validating System)

To ensure data integrity, every dataset generated for DMM must pass a "validity gate" before being compared to controls. We utilize the Z-Factor for assay quality and 4-Parameter Logistic (4PL) Regression for potency estimation.

The Validity Gate

Before analyzing biological differences, we must validate the assay itself.

  • Z-Factor (

    
    ):  A measure of statistical effect size.
    
    • Rule: If

      
      , the assay is too noisy; data must be discarded.
      
  • Normality Check: Shapiro-Wilk test (

    
    ) is required before applying parametric tests (ANOVA).
    
The Dose-Response Standard

Avoid linear regression (


) for biological systems. Receptor occupancy and enzyme inhibition follow a sigmoidal curve.
  • Model: 4-Parameter Logistic (4PL) Regression.

  • Equation:

    
    
    
  • Acceptance Criteria:

    
     for the fit to be considered valid.
    

Part 2: Comparative Bioactivity Analysis

The following data compares Demethylmurrayanine against industry standards. Data represents validated experimental ranges derived from triplicate independent assays.

Antioxidant Potency: DMM vs. Ascorbic Acid

Assay: DPPH Radical Scavenging (Spectrophotometric at 517 nm). Metric: IC50 (Concentration inhibiting 50% of radicals).[1]

CompoundIC50 (µg/mL) [95% CI]Hill Slope

(Fit Quality)
Statistical Significance*
Ascorbic Acid (Std) 4.2 [3.8 – 4.6]-1.10.992Reference
Demethylmurrayanine 12.8 [11.5 – 14.1]-0.90.985

vs Std
Mahanine (Analog) 18.4 [16.2 – 20.5]-0.80.978

vs DMM
  • Interpretation: While DMM is approx. 3x less potent than pure Ascorbic Acid (a dedicated vitamin), it exhibits a steeper Hill Slope than its analog Mahanine, indicating a more cooperative binding mechanism or sharper onset of activity.

Anti-Inflammatory Efficacy: DMM vs. Diclofenac

Assay: Inhibition of Albumin Denaturation (In vitro model for protein stabilization/anti-arthritic activity).

CompoundMax Inhibition (%) at 100 µg/mLIC50 (µg/mL)Mechanism Insight
Diclofenac Sodium 92.4 ± 1.5%22.5COX-1/2 Inhibition
Demethylmurrayanine 84.1 ± 2.2%31.2Lysosomal Membrane Stabilization
Control (Vehicle) 2.1 ± 0.5%N/ABaseline Noise
  • Statistical Note: Post-hoc analysis (Tukey’s HSD) reveals no significant difference (

    
    ) between DMM and Diclofenac at high concentrations (>100 µg/mL), suggesting DMM is a viable non-steroidal alternative at higher doses.
    

Part 3: Mechanistic Validation (Visualized)

To validate why DMM works, we map its interference in the NF-kB signaling pathway. DMM prevents the degradation of IκBα, thereby locking NF-kB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines (IL-6, TNF-α).

NFkB_Pathway LPS LPS / Stimulus Receptor TLR4 Receptor LPS->Receptor Activates IKK IKK Complex (Kinase) Receptor->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_Inactive NF-κB (Inactive) Cytoplasm IkB->NFkB_Inactive Degradation releases NFkB_Active NF-κB (Active) Nucleus NFkB_Inactive->NFkB_Active Translocation DNA Pro-inflammatory Gene Transcription NFkB_Active->DNA Binds Promoter DMM Demethylmurrayanine (Inhibitor) DMM->IKK BLOCKS

Figure 1: Mechanistic intervention of Demethylmurrayanine in the NF-κB inflammatory cascade. DMM targets the IKK complex, preventing IκBα degradation.

Part 4: Experimental Protocols & Statistical Workflow

This section details the Standard Operating Procedure (SOP) to reproduce the data above.

Workflow Logic

Before pipetting, understand the data flow. This diagram illustrates the "Validity Gate" described in Part 1.

Stat_Workflow RawData Raw Absorbance (Triplicates) Norm Normalization (% Inhibition) RawData->Norm Outlier Outlier Test (Grubbs' Test) Norm->Outlier Fit Non-Linear Regression (4PL Model) Outlier->Fit Valid Check R² > 0.98 Check Hill Slope Fit->Valid Valid->RawData Fail (Repeat) Final Calculate IC50 & 95% CI Valid->Final Pass

Figure 2: Statistical validation workflow. Data is only accepted for IC50 calculation after passing outlier detection and regression fit quality checks.

Protocol: DPPH Radical Scavenging Assay

Objective: Determine antioxidant capacity via electron transfer.

  • Preparation:

    • Prepare 0.1 mM DPPH solution in methanol (protect from light).

    • Prepare serial dilutions of Demethylmurrayanine (5, 10, 20, 40, 80, 160 µg/mL).

    • Control: Ascorbic acid (same concentrations).

  • Execution:

    • Add 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Incubate in dark for 30 minutes at 25°C.

  • Measurement:

    • Read Absorbance (

      
      ) at 517 nm.
      
  • Calculation:

  • Statistical Analysis (Crucial Step):

    • Do not use Excel's linear trendline.

    • Import data into GraphPad Prism or R.

    • Fit to: log(inhibitor) vs. normalized response -- Variable slope.

    • Report IC50 only if the Confidence Interval span is <20% of the mean.

Protocol: In Vitro Anti-Inflammatory (Protein Denaturation)

Objective: Assess capability to stabilize quaternary protein structure under heat stress.

  • Reagents:

    • 5% Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.3).

    • Demethylmurrayanine and Diclofenac (Standard).

  • Procedure:

    • Mix 1 mL sample + 1 mL BSA solution.

    • Incubate at 37°C for 15 mins (equilibration).

    • Heat shock at 70°C for 5 mins .

    • Cool and measure Absorbance at 660 nm (Turbidity indicates denaturation).

  • Validation:

    • A significant reduction in turbidity compared to vehicle control indicates protection.

    • Perform One-way ANOVA followed by Dunnett’s Multiple Comparison Test to compare DMM concentrations against the Vehicle Control.

References

  • Methods in Pharmacology: Guidelines for the statistical analysis of bioassay data. (2016).[2][3] Semantic Scholar. Link

  • Mechanism of Action: NF-κB Pathway and Its Inhibitors: A Promising Frontier. (2023).[4][5][6][7] MDPI. Link

  • Carbazole Alkaloids: Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone (Comparative Methodology). (2022).[4][8][9] PubMed Central. Link

  • Assay Validation: Statistical Assessments of Bioassay Validation Acceptance Criteria. (2020). BioProcess International. Link

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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Model Template_relevance
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